DBPR108
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSCYBKUIDZEI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186426-66-3 | |
| Record name | DBPR-108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRUSOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prusogliptin: A Technical Deep Dive into its Molecular Interactions with DPP-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prusogliptin (also known as DBPR108) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] By inhibiting the DPP-4 enzyme, Prusogliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This document provides a comprehensive technical overview of the molecular structure of Prusogliptin and its binding interactions with the DPP-4 enzyme, based on publicly available data.
Molecular Structure of Prusogliptin
Prusogliptin is a small molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is (2S,4S)-4-Fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile.[3]
| Identifier | Value | Source |
| Chemical Formula | C₁₆H₂₅FN₄O₂ | [3] |
| Molecular Weight | 324.40 g/mol | [3][4] |
| CAS Number | 1186426-66-3 | [4][5] |
| SMILES String | CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C--INVALID-LINK--F | [6] |
| InChI Key | VQKSCYBKUIDZEI-STQMWFEESA-N | [6] |
The DPP-4 Binding Site and Interaction with Prusogliptin
The DPP-4 enzyme possesses a complex active site that can be divided into several subsites, including S1, S2, S1', S2', and the S2 extensive subsite. These subsites accommodate different parts of the inhibitor molecule, contributing to its binding affinity and selectivity. While a specific co-crystal structure of Prusogliptin bound to DPP-4 is not publicly available, we can infer its likely binding mode based on the known interactions of other DPP-4 inhibitors and the molecular structure of Prusogliptin.
Key Amino Acid Residues in the DPP-4 Active Site:
-
S1 Subsite: This subsite is a hydrophobic pocket that typically accommodates a proline or alanine residue of the natural substrates. Key residues include Tyr631, Val656, Trp659, Tyr662, and Val711.
-
S2 Subsite: This subsite is located adjacent to the S1 pocket and often interacts with the N-terminal part of the inhibitors. Important residues in this region include Arg125, Glu205, and Glu206.
-
Catalytic Triad: The catalytic activity of DPP-4 relies on a classic serine protease triad consisting of Ser630, Asp708, and His740.
Hypothesized Binding Mode of Prusogliptin:
Based on its structure, the fluoropyrrolidine-carbonitrile moiety of Prusogliptin likely occupies the S1 subsite, forming hydrophobic interactions with the surrounding residues. The cyano group may form a covalent or non-covalent interaction with the catalytic Ser630 residue, a common feature of many DPP-4 inhibitors. The central aminoacetyl group would be positioned to interact with residues in the S2 subsite, potentially forming hydrogen bonds with Glu205 and Glu206. The substituted butanoyl-pyrrolidine portion of the molecule would extend towards the entrance of the active site, making additional contacts that contribute to its overall binding affinity.
Quantitative Data
The following tables summarize the available quantitative data regarding the inhibitory activity and pharmacodynamics of Prusogliptin.
Table 1: In Vitro Inhibitory Activity of Prusogliptin [1][5]
| Parameter | Value | Notes |
| IC₅₀ for DPP-4 | 15 nM (0.015 µM) | Half-maximal inhibitory concentration. |
| Selectivity (IC₅₀) | ||
| DPP-8 | >50 µM | |
| DPP-9 | >50 µM |
Table 2: In Vivo DPP-4 Inhibition in Patients with Type 2 Diabetes (Multiple Doses) [1][7]
| Prusogliptin Dose | Mean Maximum DPP-4 Inhibition (Emax) |
| 50 mg | 62.1% (SD 7.3%) |
| 100 mg | 69.9% (SD 12.5%) |
| 200 mg | 89.4% (SD 8.0%) |
Experimental Protocols
DPP-4 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)
-
Test Compound (Prusogliptin)
-
Known DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the diluted test compound or control, and the DPP-4 enzyme solution. Include wells for a negative control (enzyme and buffer only) and a blank (buffer only).
-
Incubate the plate at 37°C for a predefined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
X-ray Crystallography of Protein-Ligand Complexes (General Workflow)
This outlines the general steps involved in determining the three-dimensional structure of a protein-ligand complex.
Procedure:
-
Protein Expression and Purification: Express and purify the target protein (DPP-4) to a high degree of homogeneity.
-
Crystallization:
-
Co-crystallization: Mix the purified protein with the ligand (Prusogliptin) and screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) to grow crystals of the complex.
-
Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing the ligand.
-
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data as the crystal is rotated.
-
Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.
-
Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine the model to improve its agreement with the experimental data.
-
Structure Validation: Assess the quality of the final model using various validation tools.
Molecular Docking (General Workflow)
This workflow describes the computational prediction of the binding mode of a small molecule to a protein's active site.
Procedure:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of the target protein (DPP-4) from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structure of the ligand (Prusogliptin) and optimize its geometry.
-
-
Binding Site Definition: Identify and define the binding site on the protein based on experimental data or prediction algorithms.
-
Docking Simulation: Use a docking software (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. This involves exploring various conformations of the ligand and its orientation relative to the protein.
-
Scoring and Ranking: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.
-
Analysis of Results: Analyze the top-ranked poses to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
Caption: Mechanism of action of Prusogliptin.
Caption: Workflow for DPP-4 enzyme inhibition assay.
Caption: General workflow for molecular docking.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 3. Prusogliptin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of DBPR108 (Prusogliptin): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR108, also known as Prusogliptin, is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic target in the management of T2DM. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.
This compound was designed and developed by the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes in Taiwan as a novel peptidomimetic DPP-4 inhibitor.[1] It has demonstrated a favorable efficacy and safety profile in extensive preclinical and clinical studies, leading to its recent new drug approval.[2]
Discovery and Rationale
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic properties. The core structure of this compound features a fluorinated pyrrolidine-2-carbonitrile moiety, a key pharmacophore known to interact with the active site of the DPP-4 enzyme. The rationale behind the design was to achieve high binding affinity and selectivity for DPP-4 over other related proteases, thereby minimizing off-target effects.
Synthesis of this compound (Prusogliptin)
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in a single publication, a plausible synthetic route can be constructed based on the synthesis of analogous 4-fluoropyrrolidine-2-carbonitrile derivatives and key intermediates for other DPP-4 inhibitors like Vildagliptin. The IUPAC name for Prusogliptin is (2S, 4S)‐1‐[2‐[[1,1‐dimethyl‐3‐oxo‐3‐(1‐pyrrolidinyl) propyl] amino] acetyl]‐4‐fluoro‐2‐pyrrolidinecarbonitrile.[1]
The proposed synthesis would likely involve the following key steps:
-
Synthesis of the 4-fluoropyrrolidine-2-carbonitrile core: This can be achieved starting from a suitable protected proline derivative. Introduction of the fluorine at the C4 position with stereochemical control is a critical step.
-
Synthesis of the side chain: The 1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propylamine side chain can be synthesized separately.
-
Coupling and final steps: The chloroacetylated 4-fluoropyrrolidine-2-carbonitrile intermediate would then be coupled with the synthesized side chain to form the final this compound molecule.
A generalized workflow for the synthesis is depicted below.
Mechanism of Action
This compound is a competitive, reversible inhibitor of the DPP-4 enzyme. By binding to the active site of DPP-4, it prevents the degradation of the incretin hormones GLP-1 and GIP.
The increased levels of active GLP-1 and GIP lead to:
-
Glucose-dependent insulin secretion: Stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: Inhibition of pancreatic α-cells from releasing glucagon, which in turn reduces hepatic glucose production.
This dual action on insulin and glucagon secretion results in improved glycemic control in patients with T2DM.
Preclinical and Clinical Development
This compound has undergone a comprehensive development program, including preclinical studies and Phase I, II, and III clinical trials to evaluate its efficacy, safety, and pharmacokinetic profile.
Experimental Protocols
5.1.1. DPP-4 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on the DPP-4 enzyme.
-
Methodology: A fluorescence-based assay is typically used. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by recombinant human DPP-4 enzyme. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, resulting in a decrease in fluorescence. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
5.1.2. Pharmacokinetic Studies in Humans
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
-
Methodology: Phase I studies are conducted in healthy volunteers and/or patients with T2DM. Following single or multiple oral doses of this compound, serial blood samples are collected at predefined time points. Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.
5.1.3. Efficacy and Safety Clinical Trials (Phase II and III)
-
Objective: To evaluate the efficacy and safety of this compound in patients with T2DM.
-
Methodology: These are typically randomized, double-blind, placebo-controlled, and sometimes active-comparator-controlled multicenter studies. Patients with T2DM who meet specific inclusion and exclusion criteria are randomized to receive this compound, placebo, or an active comparator for a defined treatment period.
-
Primary Efficacy Endpoint: The primary outcome is usually the change from baseline in glycated hemoglobin (HbA1c) at the end of the treatment period.
-
Secondary Efficacy Endpoints: These may include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c level.
-
Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical development program of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Patients with T2DM (Phase I)
| Parameter | 50 mg Single Dose | 100 mg Single Dose | 200 mg Single Dose | 100 mg Multiple Doses (Steady State) |
| Cmax (ng/mL) | 119 | 256 | 567 | 256 |
| Tmax (hr) | 2.0 | 4.0 | 4.0 | 1.5 - 4.0 |
| AUC (ng*h/mL) | 1030 | 2540 | 5630 | 2600 |
Table 2: Efficacy of this compound in Patients with T2DM (Phase III, 24 Weeks)
| Treatment Group | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in FPG (mg/dL) | Mean Change from Baseline in 2-hr PPG (mg/dL) |
| This compound (100 mg) + Metformin | -0.70 | -18.2 | -45.6 |
| Placebo + Metformin | -0.07 | -3.6 | -9.1 |
Table 3: DPP-4 Inhibition by this compound (Phase I)
| Dose | Maximum DPP-4 Inhibition (Single Dose) | Maximum DPP-4 Inhibition (Multiple Doses) |
| 50 mg | 64.7% | 62.1% |
| 100 mg | 72.6% | 69.9% |
| 200 mg | 88.7% | 89.4% |
Conclusion
This compound (Prusogliptin) is a novel and effective DPP-4 inhibitor that has demonstrated significant glycemic control and a favorable safety profile in patients with type 2 diabetes. Its discovery and development represent a significant advancement in the therapeutic options available for this chronic condition. The data presented in this technical guide underscore the robust scientific foundation and rigorous clinical evaluation that have supported the journey of this compound from a promising drug candidate to an approved therapeutic agent. Further research and post-marketing surveillance will continue to delineate its long-term benefits and place in the management of T2DM.
References
- 1. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The National Health Research Institutes have written a new chapter in drug development in Taiwan Diabetes drug this compound granted New Drug Approval [ibpr.nhri.edu.tw]
DBPR108: A Technical Guide to Dipeptidyl Peptidase-4 (DPP-4) Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR108 is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing its inhibitory activity against DPP-4 in comparison to other homologous proteases. The exceptional selectivity of this compound is critical for its therapeutic efficacy and safety profile in the treatment of type 2 diabetes mellitus. This guide includes quantitative selectivity data, a representative experimental protocol for determining protease selectivity, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been rigorously evaluated against a panel of proteases, particularly those belonging to the same S9 family of serine peptidases as DPP-4. The data consistently demonstrates a high degree of selectivity for DPP-4.
| Target Protease | IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | 15 | - |
| DPP-2 | >50,000 | >3333-fold |
| DPP-8 | >50,000 | >3333-fold |
| DPP-9 | >50,000 | >3333-fold |
| Fibroblast Activation Protein (FAP) | >50,000 | >3333-fold |
| DPP-II | Not specified, but stated to be >3000-fold selective | >3000-fold |
Table 1: In vitro inhibitory activity of this compound against DPP-4 and other proteases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data from multiple sources indicates an IC50 for DPP-4 of 15 nM and IC50 values of >50 µM for DPP-2, DPP-8, DPP-9, and FAP, showcasing its high selectivity[1][2]. One source specifies a more than 3000-fold selectivity over DPP-8, DPP-9, FAP, and DPP-II[3][4][5].
Experimental Protocol for Selectivity Profiling
The following is a representative in vitro experimental protocol for determining the selectivity of a DPP-4 inhibitor like this compound. This methodology is based on standard enzymatic assays used in the field.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for DPP-4 and other homologous proteases (DPP-2, DPP-8, DPP-9, FAP).
Materials:
-
Recombinant human DPP-4, DPP-2, DPP-8, DPP-9, and FAP enzymes.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing a non-ionic detergent (e.g., 0.05% Tween-20) and a protein carrier (e.g., 0.1% BSA).
-
96-well black microplates.
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant enzymes to their predetermined optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: 25 µL of assay buffer without inhibitor.
-
Background Control: 25 µL of assay buffer without enzyme.
-
-
Add 50 µL of the diluted enzyme solution to all wells except the background control.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (Gly-Pro-AMC) solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes using a fluorometric microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.
-
Normalize the data by expressing the activity in the presence of the inhibitor as a percentage of the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Selectivity Calculation: The selectivity of this compound is calculated by dividing the IC50 value for each off-target protease by the IC50 value for DPP-4.
Visualizations
DPP-4 Signaling Pathway and Mechanism of Action of this compound
Experimental Workflow for Selectivity Profiling
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of Prusogliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prusogliptin (also known as DBPR108) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Developed by CSPC Ouyi Pharmaceutical, it has been approved in China for the treatment of type 2 diabetes mellitus (T2DM).[2] This technical guide provides a comprehensive overview of the pharmacological profile of Prusogliptin, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety. The information is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Prusogliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, Prusogliptin increases the circulating levels of active GLP-1 and GIP.[1][3] This leads to:
-
Glucose-dependent insulin secretion: Enhanced stimulation of insulin release from pancreatic β-cells in the presence of elevated blood glucose.[1][3]
-
Suppression of glucagon secretion: Inhibition of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][3]
This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1][3]
Signaling Pathway of Prusogliptin
In Vitro Pharmacology
Prusogliptin is a potent and selective inhibitor of the DPP-4 enzyme.
DPP-4 Inhibition and Selectivity
Prusogliptin demonstrates high potency for DPP-4 with an IC50 of 15 nM. It exhibits excellent selectivity over other dipeptidyl peptidases such as DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP), with IC50 values greater than 50 nM for these enzymes.[1]
| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | 15 | - |
| DPP-2 | > 50 | > 3.3-fold |
| DPP-8 | > 50 | > 3.3-fold |
| DPP-9 | > 50 | > 3.3-fold |
| FAP | > 50 | > 3.3-fold |
| Data from in vitro studies.[1] |
In Vivo Pharmacology
In vivo studies have demonstrated the efficacy of Prusogliptin in improving glucose tolerance.
Preclinical Efficacy
In diet-induced obese mice, the combination of Prusogliptin and metformin was shown to improve glucose tolerability.[1]
Pharmacokinetics
The pharmacokinetic profile of Prusogliptin has been evaluated in healthy subjects and patients with type 2 diabetes.
Absorption
Prusogliptin is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration (Tmax) of 1.5 to 4 hours at steady state.[4][5][6][7]
Dose Proportionality and Accumulation
Exposure to Prusogliptin increases in a dose-proportional manner.[4][5][6][7] The accumulation ratio ranges from 0.85 to 1.3, indicating minimal drug accumulation with once-daily dosing.[4][5][6][7] Steady state is typically reached after four consecutive daily doses.[4][5][6][7]
Pharmacokinetic Parameters in Patients with T2DM (Multiple Doses)
| Parameter | 50 mg Once Daily | 100 mg Once Daily | 200 mg Once Daily |
| Cmax,ss (ng/mL) | 119 | 256 | 567 |
| Tmax,ss (h) | 1.5 - 4 | 1.5 - 4 | 1.5 - 4 |
| Accumulation Ratio (Rac) | 0.85 - 1.3 | 0.85 - 1.3 | 0.85 - 1.3 |
| Data from a Phase I study in Chinese patients with T2DM.[4][5][6][7] |
Effect of Hepatic Impairment
A study in subjects with mild to moderate hepatic impairment showed that after a single 100 mg oral dose, the exposure to Prusogliptin was slightly higher in subjects with mild liver dysfunction and significantly increased in those with moderate liver dysfunction compared to healthy subjects.[8][9] The drug was well-tolerated in these populations.[8][9]
Pharmacodynamics
The pharmacodynamic effects of Prusogliptin are consistent with its mechanism of action as a DPP-4 inhibitor.
DPP-4 Inhibition
After multiple doses, the maximum inhibition of DPP-4 activity increased with higher doses, ranging from 62.1% to 89.4%.[4][6][7]
| Dose | Maximum DPP-4 Inhibition (%) |
| 50 mg | 62.1 |
| 100 mg | 69.9 |
| 200 mg | 89.4 |
| Data from a Phase I study in Chinese patients with T2DM.[1] |
Incretin Levels
Administration of Prusogliptin leads to an increase in active GLP-1 levels.[4][6][7]
Clinical Efficacy and Safety
Multiple clinical trials have demonstrated the efficacy and safety of Prusogliptin in patients with type 2 diabetes.
Monotherapy
A Phase III, randomized, double-blind, active and placebo-controlled study evaluated Prusogliptin 100 mg once daily in treatment-naïve patients with T2DM.[10]
-
Primary Endpoint: At week 24, Prusogliptin demonstrated superiority to placebo and non-inferiority to sitagliptin in reducing HbA1c levels.[10]
-
Long-term Efficacy: The glucose-lowering effect of Prusogliptin was sustained for up to 52 weeks.[10]
| Treatment Group | Mean Change in HbA1c from Baseline at Week 24 |
| Prusogliptin 100 mg | -0.63% |
| Sitagliptin 100 mg | -0.60% |
| Placebo | -0.02% |
| Data from a Phase III clinical trial.[10] |
Add-on Therapy to Metformin
A 24-week, multi-center, randomized, double-blind, placebo-controlled, superiority, Phase III clinical trial assessed the efficacy and safety of Prusogliptin as an add-on therapy in patients with T2DM inadequately controlled with metformin.[6][11][12][13]
-
Primary Endpoint: At week 24, the Prusogliptin group showed a significantly greater reduction in HbA1c from baseline compared to the placebo group.[6][11][12][13]
-
Other Efficacy Measures: A higher proportion of patients in the Prusogliptin group achieved an HbA1c of 7.0% or less. Prusogliptin also led to greater reductions in fasting plasma glucose and 2-hour postprandial plasma glucose without causing weight gain.[11]
| Treatment Group | Mean Change in HbA1c from Baseline at Week 24 |
| Prusogliptin + Metformin | -0.70% |
| Placebo + Metformin | -0.07% |
| Data from a Phase III clinical trial.[6][11][12][13] |
Safety and Tolerability
Across clinical trials, Prusogliptin has been shown to be safe and well-tolerated.[4][6][7][11][12][13] The overall frequency of adverse events was similar between the Prusogliptin and placebo groups.[11] A meta-analysis of three randomized controlled trials with 957 patients found a non-significant decrease in treatment-emergent adverse events and a non-significant increase in treatment-emergent serious adverse events and drug-related adverse events compared to placebo.[14]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Representative Protocol)
This protocol is based on a fluorometric method to determine the in vitro inhibitory activity of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Prusogliptin) and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay Reaction:
-
Add the diluted test compound or control to the wells of the 96-well plate.
-
Add the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the DPP-4 substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of DPP-4 activity for each concentration of the test compound.
-
Calculate the IC50 value by fitting the dose-response curve.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice (Representative Protocol)
This protocol describes a typical OGTT to evaluate the in vivo efficacy of a DPP-4 inhibitor.
Materials:
-
Male C57BL/6 mice
-
Test compound (Prusogliptin)
-
Vehicle control
-
Glucose solution
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week.
-
Fast the mice for 6-16 hours with free access to water.
-
-
Dosing and Glucose Challenge:
-
Administer the test compound or vehicle via oral gavage at a predetermined time before the glucose challenge.
-
Collect a baseline blood sample from the tail vein (Time 0).
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.
-
Perform statistical analysis to compare the treatment groups.
-
Conclusion
Prusogliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile that supports once-daily dosing. Clinical trials have demonstrated its efficacy in improving glycemic control, both as monotherapy and as an add-on to metformin, with a good safety and tolerability profile. Prusogliptin represents a valuable therapeutic option for the management of type 2 diabetes mellitus.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. A Phase I Clinical Study of the Pharmacokinetics and Safety of Prusogliptin Tablets in Subjects with Mild to Moderate Hepatic Insufficiency and Normal Liver Function [pubmed.ncbi.nlm.nih.gov]
- 10. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
The Role of DBPR108 in Incretin Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR108, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in the regulation of incretin hormones. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to evaluate its efficacy and mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic diseases.
Introduction to Incretin Hormones and DPP-4
The incretin effect is a physiological phenomenon characterized by the enhanced secretion of insulin following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and play a crucial role in maintaining glucose homeostasis.
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon, GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.
Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the proximal small intestine, GIP also stimulates glucose-dependent insulin secretion.
The biological activity of both GLP-1 and GIP is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a ubiquitous serine protease that cleaves and inactivates GLP-1 and GIP within minutes of their release.[1] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, thereby enhancing their glucose-lowering effects.
This compound: A Selective DPP-4 Inhibitor
This compound (Prusogliptin) is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the DPP-4 enzyme.[2][3] Its primary mechanism of action is to prevent the degradation of incretin hormones, thereby prolonging their activity.[1][4] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, resulting in improved glycemic control in patients with T2DM.[5][6] Preclinical studies have demonstrated the selectivity of this compound for DPP-4 over other related enzymes such as DPP-2, DPP-8, and DPP-9.[5]
Quantitative Data Summary
The efficacy, pharmacokinetics, and pharmacodynamics of this compound have been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Model | This compound Dose | Observation | Reference |
| DPP-4 Inhibition | Rats, Dogs, Diabetic Mice | - | Dose-dependent | Inhibition of systemic plasma DPP-4 activity | [2] |
| Active GLP-1 Levels | Rats | Oral Glucose Challenge | Dose-dependent | Elevated serum levels of active GLP-1 | [2] |
| Insulin Levels | Rats | Oral Glucose Challenge | Dose-dependent | Elevated serum levels of insulin | [2] |
| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test | 0.1 mg/kg (with metformin) | Prominently strong increase in glucose tolerability | [2] |
| DPP-4 IC50 | Multiple Species (in vitro) | Plasma | - | 4.1–20.4 nM | [3] |
Table 2: Clinical Pharmacokinetics of this compound (Phase I)
| Parameter | Population | This compound Dose (once daily) | Value | Reference |
| Single Dose | ||||
| Tmax (median) | Healthy Male Volunteers | 25 - 600 mg | 1.9 - 4 h | [7] |
| Cmax | Patients with T2DM | 50 mg | 64.7% (DPP-4 Inhibition) | [3] |
| 100 mg | 72.6% (DPP-4 Inhibition) | [3] | ||
| 200 mg | 88.7% (DPP-4 Inhibition) | [3] | ||
| Multiple Doses (Steady State) | ||||
| Tmax,ss (median) | Patients with T2DM | 50, 100, 200 mg | 1.5 - 4 h | [3][8] |
| Cmax,ss (mean) | Patients with T2DM | 50 mg | 119 ng/mL | [3][8] |
| 100 mg | 256 ng/mL | [3][8] | ||
| 200 mg | 567 ng/mL | [3][8] | ||
| Accumulation Ratio | Patients with T2DM | 50, 100, 200 mg | 0.85 - 1.3 | [3][8] |
Table 3: Clinical Pharmacodynamics of this compound (Phase I)
| Parameter | Population | This compound Dose (once daily) | Observation | Reference |
| Maximum DPP-4 Inhibition (Emax) | Patients with T2DM | 50 mg | 62.1% | [3][8] |
| 100 mg | 69.9% | [3] | ||
| 200 mg | 89.4% | [3][8] | ||
| Active GLP-1 Levels | Patients with T2DM | 50, 100, 200 mg | Increased after administration | [8] |
Table 4: Clinical Efficacy of this compound in Patients with T2DM (Phase II & III)
| Study | Treatment | Duration | Change from Baseline in HbA1c (LS Mean ± SE) | Reference |
| Phase II Monotherapy | This compound 50 mg | 12 weeks | -0.51% ± 0.71 | |
| This compound 100 mg | 12 weeks | -0.75% ± 0.73 | [9] | |
| This compound 200 mg | 12 weeks | -0.57% ± 0.78 | [9] | |
| Placebo | 12 weeks | -0.04% ± 0.77 | [9] | |
| Phase III Add-on to Metformin | This compound 100 mg + Metformin | 24 weeks | -0.70% ± 0.09% | [5][10] |
| Placebo + Metformin | 24 weeks | -0.07% ± 0.11% | [5][10] | |
| Phase III Monotherapy vs. Sitagliptin | This compound 100 mg | 24 weeks | -0.63% (0.04%) | [11] |
| Sitagliptin 100 mg | 24 weeks | -0.60% (0.07%) | [11][12] | |
| Placebo | 24 weeks | -0.02% (0.07%) | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Preclinical Studies
-
Objective: To assess the effect of this compound on glucose tolerance in an animal model of diet-induced obesity.
-
Animals: Male C57BL/6J mice are typically used and fed a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity and insulin resistance.[5]
-
Procedure:
-
Mice are fasted for 4-6 hours with free access to water.[5]
-
A baseline blood sample (Time 0) is collected from the tail vein to measure blood glucose levels.[5]
-
This compound or vehicle is administered orally (e.g., via gavage) at a specified dose.[2] Metformin may be co-administered.[2]
-
After a set time (e.g., 30 minutes), a glucose solution (typically 1-2 g/kg body weight) is administered orally.[9]
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
-
Blood glucose concentrations are measured using a glucometer.[9]
-
The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.
-
-
Objective: To determine the in vivo inhibitory effect of this compound on plasma DPP-4 activity.
-
Sample Collection: Blood samples are collected from animals at various time points after oral administration of this compound.[2] Plasma is prepared by centrifugation.
-
Assay Principle: A fluorometric assay is commonly used, where DPP-4 cleaves a non-fluorescent substrate (e.g., H-Gly-Pro-AMC) to release a fluorescent product (AMC).[13][14] The rate of fluorescence increase is proportional to the DPP-4 activity.
-
Procedure (based on a commercial kit): [13]
-
Prepare an AMC standard curve.
-
Dilute plasma samples in the provided assay buffer.
-
Add diluted plasma samples to the wells of a 96-well plate.
-
For background control, a DPP-4 inhibitor (like sitagliptin) is added to a replicate of each sample.[13]
-
A reaction mix containing the DPP-4 substrate is added to each well.
-
The plate is incubated at 37°C, and fluorescence (Ex/Em = 360/460 nm) is measured at multiple time points.
-
DPP-4 activity is calculated based on the standard curve and the change in fluorescence over time, corrected for the background.
-
-
Objective: To quantify the effect of this compound on the levels of active incretin hormones and insulin.
-
Sample Collection: Following an oral glucose challenge in animals treated with this compound or vehicle, blood is collected into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active GLP-1.[11] Serum or plasma is then isolated.
-
Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying active GLP-1 and insulin. These are typically sandwich ELISAs.
-
Procedure (General ELISA Protocol): [6][15]
-
A 96-well microplate is pre-coated with a capture antibody specific for active GLP-1 or insulin.
-
Standards, controls, and samples are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody is added.
-
After another incubation and wash, a streptavidin-HRP conjugate is added.
-
Following a final wash, a substrate solution (e.g., TMB) is added, leading to color development in proportion to the amount of bound analyte.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).
-
The concentration of active GLP-1 or insulin in the samples is determined by comparison to the standard curve.
-
Human Clinical Trial Assessments
-
Objective: To assess the long-term glycemic control in T2DM patients treated with this compound.
-
Sample Collection: Whole blood is collected in EDTA tubes.
-
Methodology: HbA1c is typically measured using methods certified by the National Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis, to ensure standardization with the Diabetes Control and Complications Trial (DCCT) reference method.[16] For multicenter trials, centralized laboratory testing is recommended to minimize inter-laboratory variability.[17][18]
-
Objective: To evaluate the effect of this compound on glucose levels after an overnight fast.
-
Procedure:
-
Patients are required to fast (no food or drink, except water) for at least 8 hours prior to the test.[7][19]
-
A blood sample is drawn from a vein into a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Plasma is separated by centrifugation.
-
Glucose concentration is measured using a standardized laboratory method, typically an enzymatic assay (e.g., hexokinase or glucose oxidase).[20]
-
-
Objective: To assess the effect of this compound on glucose levels after a meal.
-
Procedure:
-
A blood sample is collected exactly 2 hours after the start of a standardized meal or after consuming a 75-gram glucose drink (as part of an OGTT).[1][4]
-
Similar to FPG measurement, blood is collected in a tube with a glycolysis inhibitor, and plasma glucose is quantified using a standardized laboratory method.[4]
-
Visualized Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes related to this compound.
Caption: Incretin hormone signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT) in mice.
Caption: Workflow for the fluorometric plasma DPP-4 activity assay.
Conclusion
This compound is a potent and selective DPP-4 inhibitor that effectively enhances the incretin system, leading to improved glycemic control in patients with type 2 diabetes. By increasing the levels of active GLP-1 and GIP, this compound stimulates glucose-dependent insulin secretion and suppresses glucagon release. Clinical trials have demonstrated its efficacy in reducing HbA1c, fasting plasma glucose, and postprandial glucose, both as a monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile.[5][9][15] The data and protocols presented in this guide provide a comprehensive technical overview of this compound's role in incretin hormone regulation, supporting its continued development and clinical use as a valuable therapeutic option for the management of T2DM.
References
- 1. youtube.com [youtube.com]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dchosp.org [dchosp.org]
- 4. labcorp.com [labcorp.com]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. raybiotech.com [raybiotech.com]
- 7. Diabetes Diagnosis & Tests | ADA [diabetes.org]
- 8. Glucose Tolerance Test in Mice [bio-protocol.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. ibl-international.com [ibl-international.com]
- 12. verywellhealth.com [verywellhealth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 15. raybiotech.com [raybiotech.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fasting plasma glucose test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
In Vitro Characterization of DBPR108: A Potent and Selective DPP-4 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DBPR108, also known as prusogliptin, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This document provides a comprehensive overview of the in vitro characterization of this compound, focusing on its inhibitory potency, selectivity, and the methodologies employed in its evaluation.
Data Presentation
The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against DPP-4
| Parameter | Value | Species/Source | Reference |
| IC50 | 15 nM | Not Specified | [4] |
| IC50 Range | 4.1 - 20.4 nM | Human, Rodent, Dog, Monkey Plasma | [3] |
Table 2: In Vitro Selectivity Profile of this compound
| Enzyme | IC50 | Selectivity vs. DPP-4 | Reference |
| DPP-2 | > 50 µM | > 3333-fold | [5] |
| DPP-8 | > 50 µM | > 3333-fold | [4][5] |
| DPP-9 | > 50 µM | > 3333-fold | [4][5] |
| Fibroblast Activation Protein (FAP) | > 50 µM | > 3333-fold | [2][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific conditions for the in vitro characterization of this compound are not exhaustively detailed in the public domain, the following represents a standard and widely accepted methodology for assessing DPP-4 inhibition and selectivity.
DPP-4 Enzyme Inhibition Assay (Fluorometric)
This assay determines the concentration of an inhibitor required to reduce the activity of DPP-4 by 50% (IC50).
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA)
-
This compound (or other test compounds)
-
Positive control (e.g., a known DPP-4 inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
Add a fixed volume of the DPP-4 enzyme solution to each well of the 96-well plate.
-
Add the serially diluted this compound solutions to the respective wells. Include wells with assay buffer only (negative control) and wells with the positive control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence is generated upon the cleavage of the AMC moiety from the substrate by DPP-4.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
Selectivity Assays
To determine the selectivity of this compound, similar enzymatic assays are performed using other related proteases such as DPP-2, DPP-8, DPP-9, and FAP.
Procedure:
-
The general procedure is analogous to the DPP-4 inhibition assay.
-
Replace the DPP-4 enzyme with the respective protease (DPP-2, DPP-8, DPP-9, or FAP).
-
Use a substrate that is appropriate for the specific enzyme being tested. For FAP, a substrate like Ac-Gly-Pro-AMC can be used.[6]
-
Determine the IC50 value of this compound for each of these enzymes.
-
Calculate the selectivity index by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-4.
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound in inhibiting DPP-4 and its downstream effects.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Logical Relationship for Selectivity Assessment
Caption: Logical flow for determining the selectivity of this compound.
References
- 1. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Prusogliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prusogliptin (formerly DBPR108) is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the bioavailability of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed overview of the cellular pathways modulated by Prusogliptin, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its molecular mechanism of action and therapeutic effects.
Introduction
Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones.[3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while suppressing glucagon release from α-cells. In individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, Prusogliptin prolongs the action of endogenous GLP-1 and GIP, thereby restoring and enhancing their glucoregulatory effects.[3][4]
Core Mechanism of Action: DPP-4 Inhibition
Prusogliptin is a competitive inhibitor of the DPP-4 enzyme. Its high potency and selectivity are key attributes that contribute to its efficacy and safety profile.
Quantitative Data on DPP-4 Inhibition and Selectivity
The inhibitory activity and selectivity of Prusogliptin have been characterized in preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Value | Source |
| IC50 for DPP-4 | 15 nM | [1][5] |
| IC50 for DPP-4 in plasma (human, rodent, dog, monkey) | 4.1–20.4 nM | [6][7] |
| Comparison IC50 for Sitagliptin in plasma | 12.3–64.4 nM | [6][7] |
Caption: In vitro and ex vivo inhibitory potency of Prusogliptin against DPP-4.
| Enzyme | IC50 | Source |
| DPP-2 | > 50 µM | [1][5] |
| DPP-8 | > 50 µM | [1][5] |
| DPP-9 | > 50 µM | [1][5] |
| Fibroblast Activation Protein (FAP) | > 50 µM | [1][5] |
Caption: Selectivity of Prusogliptin against other dipeptidyl peptidases and related enzymes.
Clinical Pharmacodynamics of DPP-4 Inhibition
Clinical studies have demonstrated dose-dependent inhibition of plasma DPP-4 activity in patients with T2DM.
| Prusogliptin Dose | Maximum DPP-4 Inhibition (Single Dose) | Maximum DPP-4 Inhibition (Multiple Doses) | Source |
| 50 mg | 64.7% | 62.1% | [6] |
| 100 mg | 72.6% | 69.9% | [6] |
| 200 mg | 88.7% | 89.4% | [6] |
Caption: Maximum plasma DPP-4 inhibition in patients with T2DM after single and multiple oral doses of Prusogliptin.
Modulation of Incretin Signaling Pathways
The inhibition of DPP-4 by Prusogliptin directly leads to the potentiation of the GLP-1 and GIP signaling pathways in various tissues, most notably the pancreatic islets.
The Incretin Axis and DPP-4
The following diagram illustrates the central role of DPP-4 in the incretin axis and the mechanism of action of Prusogliptin.
Caption: Prusogliptin's mechanism of action on the incretin axis.
Pancreatic β-Cell Signaling Cascade
Upon binding to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, active GLP-1 and GIP initiate a signaling cascade that enhances glucose-stimulated insulin secretion (GSIS).
Caption: GLP-1/GIP signaling cascade in pancreatic β-cells.
The primary downstream effects of elevated cAMP include the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both pathways converge to sensitize the insulin granule exocytosis machinery, leading to a more robust insulin release in the presence of elevated glucose levels.
Experimental Protocols
The following are detailed methodologies representative of the key preclinical and clinical experiments used to characterize the cellular and physiological effects of Prusogliptin.
In Vitro DPP-4 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Prusogliptin against DPP-4.
-
Principle: This assay measures the ability of Prusogliptin to inhibit the cleavage of a fluorogenic DPP-4 substrate.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
-
Prusogliptin (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Prusogliptin in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme to each well containing either Prusogliptin dilutions or buffer (for control).
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each Prusogliptin concentration.
-
Plot the percentage of inhibition against the logarithm of Prusogliptin concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model
-
Objective: To evaluate the effect of Prusogliptin on glucose tolerance in a model of insulin resistance.
-
Principle: This test measures the ability of the animal to clear a glucose load from the bloodstream after oral administration, following treatment with Prusogliptin.
-
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet).
-
Prusogliptin (this compound) formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
-
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer Prusogliptin or vehicle control via oral gavage.
-
After a specified time (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC values between the Prusogliptin-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
-
Measurement of Active GLP-1 and Insulin Levels
-
Objective: To determine the in vivo effect of Prusogliptin on the levels of active GLP-1 and insulin.
-
Principle: Following Prusogliptin administration and a glucose challenge, blood samples are collected and analyzed for active GLP-1 and insulin concentrations using specific immunoassays.
-
Materials:
-
Experimental animals (e.g., rats or mice).
-
Prusogliptin (this compound).
-
Glucose solution.
-
Blood collection tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and an anticoagulant (e.g., EDTA).
-
ELISA kits for active GLP-1 and insulin.
-
-
Procedure:
-
Conduct an experiment similar to the OGTT protocol.
-
At specified time points (e.g., before and after the glucose challenge), collect blood samples into the prepared tubes.
-
Immediately place the samples on ice and then centrifuge at a low temperature to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentrations of active GLP-1 and insulin in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the hormone levels between the Prusogliptin-treated and vehicle-treated groups.
-
Summary of Therapeutic Effects
The modulation of these cellular pathways by Prusogliptin culminates in its clinically observed therapeutic effects in patients with T2DM.
| Clinical Outcome | Effect of Prusogliptin | Source |
| HbA1c Reduction (as monotherapy) | Superior to placebo and non-inferior to sitagliptin | [4] |
| HbA1c Reduction (add-on to metformin) | Significantly greater reduction compared to placebo | [8] |
| Fasting Plasma Glucose | Significant reduction | [8] |
| Postprandial Plasma Glucose | Significant reduction | [8] |
| Risk of Hypoglycemia | Low, due to glucose-dependent mechanism | [3] |
| Body Weight | Generally neutral effect | [3] |
Caption: Summary of key clinical efficacy and safety outcomes for Prusogliptin.
Conclusion
Prusogliptin is a highly effective DPP-4 inhibitor that modulates key cellular pathways involved in glucose homeostasis. Its potent and selective inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. This in-depth guide has provided a comprehensive overview of the molecular mechanisms, supported by quantitative data and experimental methodologies, that underpin the therapeutic utility of Prusogliptin in the management of type 2 diabetes mellitus. The detailed understanding of these pathways is crucial for ongoing research and the development of future antidiabetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Administration of DBPR108 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and protocols for the oral administration of DBPR108, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, in mouse models of diabetes and obesity. The provided protocols are based on published preclinical studies.
Introduction
This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant antihyperglycemic activity in animal models.[1][2] As a small molecule inhibitor, it is orally bioavailable, making it a promising therapeutic candidate for type 2 diabetes.[1][2][3][4] Preclinical studies in mice have been crucial in establishing its pharmacological profile and mechanism of action.[1][5] This document outlines the key experimental protocols for administering this compound orally to mice.
Mechanism of Action
This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[6] By preventing GLP-1 inactivation, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[1][6]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the reported dosage and effects of oral this compound administration in mice from preclinical studies.
| Mouse Model | This compound Dose | Co-administered Agent | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | 0.1 mg/kg | Metformin (50 or 100 mg/kg) | Prominently strong increase in glucose tolerability. | [1][5] |
| Diabetic Mice | Various doses | Not specified | Dose-dependent inhibition of systemic plasma DPP-4 activities. | [1][5] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a diet-induced obesity mouse model.
Materials:
-
This compound
-
Metformin (optional, for combination studies)
-
Vehicle for drug dissolution (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization: Acclimate DIO mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from the tail vein.
-
Drug Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage at the desired dose (e.g., 0.1 mg/kg).
-
For combination studies, co-administer metformin at the desired dose (e.g., 50 or 100 mg/kg).
-
A vehicle control group should be included.
-
-
Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Caption: Experimental workflow for an OGTT in mice.
Assessment of Systemic DPP-4 Activity
This protocol outlines the procedure to measure the in vivo inhibition of plasma DPP-4 activity following oral administration of this compound.
Materials:
-
This compound
-
Vehicle for drug dissolution
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
DPP-4 activity assay kit
Procedure:
-
Animal Preparation: Use either normal or diabetic mice.
-
Drug Administration: Administer various doses of this compound orally via gavage. Include a vehicle control group.
-
Blood Collection: At predetermined time points after administration, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
DPP-4 Activity Assay: Measure the DPP-4 enzyme activity in the plasma samples using a commercially available assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each dose group relative to the vehicle control group.
General Considerations for Oral Administration
-
Vehicle Selection: The choice of vehicle for dissolving or suspending this compound is critical for ensuring consistent and accurate dosing. Common vehicles include water, saline, or solutions containing suspending agents like carboxymethylcellulose or Tween 80. The final vehicle should be non-toxic and not interfere with the pharmacological activity of this compound.
-
Gavage Technique: Oral gavage is a common method for precise oral administration in mice. It is essential to use proper technique to avoid injury to the esophagus or trachea. The use of appropriate gavage needle size and gentle handling of the animals is crucial.[7][8]
-
Voluntary Oral Administration: For chronic studies, voluntary oral administration methods can reduce the stress associated with repeated gavage.[7][8] This can be achieved by incorporating the drug into a palatable food or jelly.[7][8] This method requires a period of training for the mice to voluntarily consume the medicated food.[7][8]
References
- 1. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 7. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Prusogliptin Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prusogliptin (also known as DBPR108) is a novel, potent, and highly selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Developed by CSPC Pharmaceutical Group, it has been approved for the treatment of type 2 diabetes mellitus (T2DM).[3][4][5] Prusogliptin enhances the levels of active glucagon-like peptide-1 (GLP-1), which in turn stimulates glucose-dependent insulin release and suppresses glucagon secretion, thereby lowering blood glucose levels.[3] Preclinical studies have demonstrated its antihyperglycemic effects in various animal models, making it a significant compound for diabetes research.[2][6]
These application notes provide an overview of Prusogliptin's mechanism of action, a summary of its pharmacokinetic profile from clinical studies, and detailed protocols for the preparation of a formulation suitable for in vivo studies in rodents, based on common laboratory practices.
Mechanism of Action
Prusogliptin selectively inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as GLP-1. By preventing this degradation, Prusogliptin prolongs the activity of endogenous GLP-1, leading to:
-
Increased glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Suppressed glucagon secretion: Reduced glucagon release from pancreatic α-cells, which helps to decrease hepatic glucose production.
-
Improved glucose tolerance: As demonstrated in diet-induced obese (DIO) mice, Prusogliptin improves the body's ability to handle a glucose challenge.[2][6]
Pharmacokinetic Profile (Human Clinical Data)
| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |
| Median Tmax (steady state) | 1.5 - 4 h | 1.5 - 4 h | 1.5 - 4 h |
| Mean Cmax (steady state) | 119 ng/mL | 256 ng/mL | 567 ng/mL |
| Accumulation Ratio | 0.85 - 1.3 | 0.85 - 1.3 | 0.85 - 1.3 |
| DPP-4 Inhibition (Emax) | 62.1% | 69.9% | 89.4% |
| Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. Data from a Phase I study in patients with Type 2 Diabetes.[1][7] |
Experimental Protocols
Protocol 1: Preparation of Prusogliptin Formulation for Oral Gavage in Rodents
This protocol describes a general method for preparing a suspension of Prusogliptin suitable for oral administration to mice or rats. Note: As the exact vehicle used in published preclinical studies is not publicly disclosed, this protocol utilizes a commonly accepted vehicle for oral gavage of small molecules in diabetes research. Researchers should perform their own solubility and stability testing to optimize the formulation for their specific needs.
Materials:
-
Prusogliptin (this compound) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Sterile, purified water
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).
-
In a beaker with a magnetic stir bar, slowly add the CMC powder to the sterile water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Calculate the Required Amount of Prusogliptin:
-
Determine the desired dose (e.g., in mg/kg) and the dosing volume (e.g., 10 mL/kg for mice).
-
Example Calculation for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Prepare the Prusogliptin Suspension:
-
Accurately weigh the calculated amount of Prusogliptin powder.
-
If the powder consists of large particles, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
In a small beaker, add a small amount of the prepared vehicle to the Prusogliptin powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously with the magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C.
-
Before each use, vortex or stir the suspension thoroughly to ensure uniform distribution of the compound.
-
It is recommended to prepare the formulation fresh daily or to conduct stability studies to determine the appropriate storage duration.
-
Protocol 2: In Vivo Administration via Oral Gavage in Mice
This protocol outlines the procedure for administering the prepared Prusogliptin formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
Prepared Prusogliptin suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Allow the Prusogliptin suspension to come to room temperature before administration.
-
Ensure the suspension is thoroughly mixed by vortexing or inverting the container multiple times immediately before drawing it into the syringe.
-
-
Dosing:
-
Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse, ensuring a firm but gentle grip that straightens the neck and body to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it along the side of the tongue.
-
Advance the needle smoothly into the esophagus until the ball tip reaches the stomach. Do not force the needle.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after dosing to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Concluding Remarks
Prusogliptin is a promising DPP-4 inhibitor with demonstrated efficacy in preclinical models and human clinical trials. The provided protocols offer a general guideline for the preparation and administration of Prusogliptin for in vivo research. It is imperative for researchers to conduct their own formulation development and validation to ensure the stability, homogeneity, and suitability of the formulation for their specific experimental design. Adherence to ethical guidelines and proper animal handling techniques is paramount for the successful and humane execution of in vivo studies.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 4. doc.irasia.com [doc.irasia.com]
- 5. CSPC Pharmaceutical Gains Approval for New Diabetes Drug [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of DBPR108 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of DBPR108 (Prusogliptin), a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial sample analysis. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation parameters based on established bioanalytical method validation guidelines.
Introduction
This compound (Prusogliptin) is an orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][2]
Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic assessments, dose-finding studies, and establishing a therapeutic window. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of small molecule drugs like this compound in complex biological matrices. This document provides a detailed protocol for the determination of this compound in human plasma, adaptable for preclinical and clinical research.
Pharmacokinetic Profile of this compound
Clinical studies have characterized the pharmacokinetic profile of this compound. After oral administration, this compound is rapidly absorbed.[3] The exposure to this compound at a steady-state has been shown to increase in a dose-proportional manner.[3][4]
Table 1: Steady-State Pharmacokinetic Parameters of this compound in Patients with Type 2 Diabetes. [3][4]
| Dose Group | Mean Cmax,ss (ng/mL) | Median Tmax,ss (h) | Accumulation Ratio (Rac) |
| 50 mg | 119 | 1.5 - 4.0 | 0.85 - 1.3 |
| 100 mg | 256 | 1.5 - 4.0 | 0.85 - 1.3 |
| 200 mg | 567 | 1.5 - 4.0 | 0.85 - 1.3 |
Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state.
Experimental Protocol
This protocol is a representative method based on common practices for the analysis of small molecule DPP-4 inhibitors and should be fully validated by the end-user.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
A previously documented clinical study collected blood samples in heparin sodium-containing tubes, centrifuged them at 1700 ± 50 g for 10 minutes at 4°C, and then added a 50% acetic acid solution to the isolated plasma in a 1:100 volume ratio before storage at ≤ – 60 °C.[5]
LC-MS/MS Conditions
Table 2: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | To be determined by direct infusion of the reference standard |
| MRM Transition (IS) | To be determined by direct infusion of the IS |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. A clinical study reported an analytical range of 1.00–2000 ng/mL for this compound.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%). A published LLOQ for a this compound assay is 1.00 ng/mL.[5]
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. Precision (%CV) should be ≤ 15% (≤ 20% for LLOQ) and accuracy (%RE) should be within ±15% (±20% for LLOQ).
-
Recovery: The extraction efficiency of this compound from the plasma matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement from the plasma matrix.
-
Stability: Stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Table 4: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Low QC | Medium QC | High QC | LLOQ QC |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | ≤ 20% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | ≤ 20% |
| Intra-day Accuracy (%RE) | ± 15% | ± 15% | ± 15% | ± 20% |
| Inter-day Accuracy (%RE) | ± 15% | ± 15% | ± 15% | ± 20% |
| Recovery (%) | Consistent and reproducible | |||
| Matrix Factor | CV ≤ 15% | |||
| Stability (% Deviation) | ± 15% from nominal concentration |
Visualizations
Caption: Workflow for this compound Plasma Sample Preparation and Analysis.
Caption: Signaling Pathway of this compound in Glucose Homeostasis.
Conclusion
This application note provides a framework for the quantitative determination of this compound in human plasma by LC-MS/MS. The outlined protocol, including sample preparation, instrument conditions, and validation guidelines, offers a robust starting point for researchers. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of DBPR108 using a DPP-4 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inactivating these incretins, DPP-4 attenuates insulin secretion and contributes to hyperglycemia. Consequently, inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[2][3]
DBPR108 (Prusogliptin) is a novel, potent, and selective DPP-4 inhibitor.[1][2][4][5] This document provides a detailed protocol for the in vitro evaluation of this compound's inhibitory activity on DPP-4 using a fluorometric activity assay. The assay is based on the cleavage of a synthetic substrate, H-Gly-Pro-AMC, by DPP-4, which releases the fluorescent 7-Amino-4-Methyl Coumarin (AMC).[3][6][7][8] The increase in fluorescence is directly proportional to DPP-4 activity, and the reduction in fluorescence in the presence of an inhibitor can be used to quantify its potency.
Principle of the Assay
The DPP-4 activity assay is a fluorescence-based method for measuring the enzymatic activity of DPP-4.[7][9] The enzyme specifically cleaves the non-fluorescent substrate H-Gly-Pro-AMC between the Proline and AMC moieties. This cleavage releases the highly fluorescent AMC molecule, which can be detected by a fluorescence microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[6][10] The inhibitory effect of compounds like this compound is determined by measuring the decrease in DPP-4 activity in their presence.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human Recombinant DPP-4 | BPS Bioscience | 80040 | -80°C |
| DPP-4 Assay Buffer | AMSBIO | 80300 | -20°C |
| H-Gly-Pro-AMC (DPP-4 Substrate) | Sigma-Aldrich | MAK088B | -20°C |
| AMC (7-Amino-4-Methyl Coumarin) Standard | AMSBIO | - | -20°C |
| This compound | Synthesized/Sourced | - | As per supplier |
| Sitagliptin (Positive Control Inhibitor) | Sigma-Aldrich | MAK088E | -20°C |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D2650 | Room Temperature |
| Black, low-binding 96-well microtiter plate | NUNC | 79685 | Room Temperature |
Experimental Protocols
Reagent Preparation
-
DPP-4 Assay Buffer: Thaw at room temperature before use.
-
Human Recombinant DPP-4 Enzyme: Thaw on ice. Immediately before use, dilute the enzyme to the desired concentration (e.g., 0.1 ng/µL) with cold DPP-4 Assay Buffer.[10] Keep the diluted enzyme on ice. Optimal concentration may need to be determined empirically.
-
DPP-4 Substrate (H-Gly-Pro-AMC): Thaw and dilute the stock solution (e.g., 0.5 mM) with DPP-4 Assay Buffer to the desired final concentration (e.g., 100 µM).[10]
-
AMC Standard: Prepare a stock solution of 1 mM AMC in DMSO. From this, create a series of dilutions in DPP-4 Assay Buffer (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50 µM) to generate a standard curve.[10]
-
This compound and Sitagliptin: Prepare stock solutions (e.g., 10 mM) in DMSO. Create a series of dilutions in DPP-4 Assay Buffer to achieve the desired final concentrations for the inhibition assay.
DPP-4 Activity Assay and this compound Evaluation
The following procedure is designed for a 96-well plate format.
-
Standard Curve: Add 50 µL of each AMC standard dilution in duplicate to the 96-well plate. Add 50 µL of DPP-4 Assay Buffer to each well.
-
Assay Wells:
-
100% Activity Control: Add 50 µL of DPP-4 Assay Buffer.
-
Inhibitor Wells (this compound): Add 50 µL of the diluted this compound solutions at various concentrations.
-
Positive Control Inhibitor (Sitagliptin): Add 50 µL of the diluted Sitagliptin solutions.
-
Blank (No Enzyme): Add 100 µL of DPP-4 Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the Blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.[6]
-
Reaction Initiation: Add 25 µL of the diluted DPP-4 substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.[6][11]
Data Presentation and Analysis
AMC Standard Curve
| AMC Concentration (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Mean Fluorescence (RFU) |
| 0 | |||
| 1.56 | |||
| 3.12 | |||
| 6.25 | |||
| 12.5 | |||
| 25 | |||
| 50 |
Plot the mean fluorescence values against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of product formed.
This compound Inhibition Data
| This compound Concentration (nM) | Initial Rate (RFU/min) - Replicate 1 | Initial Rate (RFU/min) - Replicate 2 | Mean Initial Rate (RFU/min) | % Inhibition |
| 0 (Control) | 0 | |||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 20 | ||||
| 50 | ||||
| 100 | ||||
| 500 |
Calculation of % Inhibition and IC50
The rate of the reaction is determined from the linear phase of the kinetic read.
-
Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). This compound has demonstrated a potent in vitro IC50 value of approximately 15 nM for DPP-4 inhibition.[1]
Visualizations
DPP-4 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of DPP-4 action and its inhibition by this compound.
Experimental Workflow for DPP-4 Activity Assay
Caption: Workflow for the fluorometric DPP-4 activity assay.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prusogliptin - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols: Utilizing DBPR108 in Combination with Metformin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of DBPR108, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, when used in combination with metformin in animal models of type 2 diabetes. The provided protocols and data are based on available preclinical research and are intended to guide researchers in designing and executing similar studies.
Introduction
This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant antihyperglycemic activity in animal models.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] Metformin, a first-line therapy for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[1][2][3][4][5] The combination of these two agents with complementary mechanisms of action presents a promising therapeutic strategy for the management of type 2 diabetes.
Preclinical studies in diet-induced obese (DIO) mice have shown that the combination of this compound and metformin results in a prominently strong increase in glucose tolerability, suggesting a synergistic or additive effect.[1] These application notes will detail the experimental design, protocols, and available data from such studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound and Metformin Combination in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose | Animal Model | Primary Endpoint | Result | Reference |
| Vehicle | - | DIO Mice | Glucose Tolerance (OGTT) | - | [1] |
| This compound | 0.1 mg/kg | DIO Mice | Glucose Tolerance (OGTT) | Dose-dependent increase in glucose tolerability | [1] |
| Metformin | 50 mg/kg | DIO Mice | Glucose Tolerance (OGTT) | Improved glucose tolerance | [1] |
| Metformin | 100 mg/kg | DIO Mice | Glucose Tolerance (OGTT) | Improved glucose tolerance | [1] |
| This compound + Metformin | 0.1 mg/kg + 50 mg/kg | DIO Mice | Glucose Tolerance (OGTT) | Prominently strong increase in glucose tolerability | [1] |
| This compound + Metformin | 0.1 mg/kg + 100 mg/kg | DIO Mice | Glucose Tolerance (OGTT) | Prominently strong increase in glucose tolerability | [1] |
Note: Specific quantitative data for the Oral Glucose Tolerance Test (e.g., Area Under the Curve - AUC) were not available in the reviewed literature.
Table 2: Pharmacodynamic Effects of this compound in Animal Models
| Parameter | Animal Model | Treatment | Dose | Effect | Reference |
| Plasma DPP-4 Activity | Rats, Dogs, Diabetic Mice | This compound | Various | Dose-dependent inhibition | [1] |
| Active GLP-1 Levels | Rats | This compound | - | Elevated serum levels | [1] |
| Insulin Levels | Rats | This compound | - | Elevated serum levels | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Metformin Combination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening DBPR108 Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR108 (Prusogliptin) is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of glucose homeostasis.[1][2] Inhibition of DPP-4 prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.
These application notes provide detailed protocols for cell-based assays to screen and characterize the bioactivity of this compound. The included methodologies are designed to be robust and reproducible for assessing DPP-4 inhibition and its downstream cellular effects.
Data Presentation
The bioactivity of this compound has been characterized by its potent inhibitory effect on the DPP-4 enzyme and its clinical efficacy in improving glycemic control.
Table 1: In Vitro DPP-4 Inhibition by this compound
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | DPP-4 | 15 | Biochemical Assay | [3] |
Table 2: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (Phase III Monotherapy Trial)
| Treatment Group (100 mg once daily) | Mean Change in HbA1c from Baseline (24 weeks) | Comparison to Placebo | Comparison to Sitagliptin (100 mg) | Source |
| This compound | -0.63% | Superior | Non-inferior | [4] |
| Placebo | -0.02% | - | - | [4] |
| Sitagliptin | -0.60% | - | - | [4] |
Table 3: Clinical Efficacy of this compound as Add-on Therapy to Metformin (Phase III Trial)
| Treatment Group | Mean Change in HbA1c from Baseline (24 weeks) | Treatment Difference vs. Placebo + Metformin | Source |
| This compound + Metformin | -0.70% | -0.63% | [1][5] |
| Placebo + Metformin | -0.07% | - | [1][5] |
Signaling Pathway and Experimental Workflow
DPP-4 Inhibition Signaling Pathway
The mechanism of action of this compound involves the inhibition of DPP-4, which sets off a signaling cascade resulting in improved glucose control. The key steps are outlined in the diagram below.
Experimental Workflow: DPP-4 Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential DPP-4 inhibitors like this compound in a cell-based assay format.
Experimental Protocols
In Vitro Fluorescence-Based DPP-4 Inhibitor Screening Assay
This protocol is adapted from commercially available DPP-4 inhibitor screening kits and is suitable for high-throughput screening.[6][7]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
This compound
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature.
-
Prepare DPP-4 Assay Buffer.
-
Reconstitute recombinant DPP-4 enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in Assay Buffer.
-
Prepare a stock solution of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in Assay Buffer.
-
-
Assay Protocol:
-
To appropriate wells of the 96-well plate, add the following:
-
Enzyme Control (EC) wells: 50 µL of DPP-4 enzyme solution and 25 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: 50 µL of DPP-4 enzyme solution and 25 µL of the positive control inhibitor solution.
-
Test Compound (TC) wells: 50 µL of DPP-4 enzyme solution and 25 µL of the this compound dilution.
-
Blank wells: 75 µL of Assay Buffer.
-
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 25 µL of the DPP-4 substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode at 37°C for 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_EC - Rate_TC) / Rate_EC] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Situ Cell-Based DPP-4 Inhibition Assay Using Caco-2 Cells
This assay measures the inhibition of DPP-4 activity on the surface of intact intestinal cells, providing a more physiologically relevant model.[8][9][10][11]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
DPP-4 Substrate: Gly-Pro-AMC
-
This compound
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well clear-bottom, black-sided microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Cell Culture and Seeding:
-
Assay Protocol:
-
After 2 days of culture, gently wash the cell monolayers three times with PBS.
-
Prepare serial dilutions of this compound and the positive control inhibitor in PBS.
-
Add 100 µL of the compound dilutions to the respective wells. For control wells, add 100 µL of PBS.
-
Incubate the plate at 37°C for 1 hour.
-
Prepare a 50 µM solution of the fluorogenic substrate Gly-Pro-AMC in PBS.[11]
-
Add 100 µL of the substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 360/460 nm) at 37°C, taking readings every minute for at least 3 minutes.[11]
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound as described in the previous protocol.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value in a cellular context.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro and in situ evaluation of this compound's bioactivity. The fluorescence-based assay provides a high-throughput method for screening DPP-4 inhibitors, while the in situ Caco-2 cell assay offers a more physiologically relevant model to confirm activity. These assays are essential tools for researchers in the field of drug discovery and development focused on novel therapeutics for type 2 diabetes.
References
- 1. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and safety of this compound (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Prusogliptin Administration in Diet-Induced Obese Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prusogliptin (also known as DBPR108) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Prusogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. This document provides detailed application notes and protocols for the administration of Prusogliptin in diet-induced obese (DIO) mouse models, a common preclinical model for studying type 2 diabetes and obesity. The information is based on preclinical studies evaluating the efficacy of Prusogliptin alone and in combination with metformin.
Signaling Pathway of Prusogliptin
Prusogliptin's mechanism of action involves the inhibition of the DPP-4 enzyme. This inhibition leads to prolonged activity of incretin hormones, which in turn modulates glucose homeostasis through a well-defined signaling cascade.
Application Notes and Protocols: Pharmacokinetic Analysis of DBPR108 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical pharmacokinetic analysis of DBPR108, a novel, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor, with a focus on studies conducted in rats.[1][2] this compound has demonstrated significant antihyperglycemic activity in animal models, making its pharmacokinetic profile a critical aspect of its preclinical development.[3][4]
Introduction
This compound is a potent and selective DPP-4 inhibitor.[5] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[6] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[6] Preclinical studies in rats have been instrumental in characterizing the in vivo pharmacological effects and pharmacokinetic properties of this compound.[3][4]
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
Note: Specific quantitative pharmacokinetic data for this compound in rats from the primary preclinical studies are not publicly available in their entirety. The following table is a representative placeholder for the types of parameters that would be determined in such a study. Oral administration of this compound in rats has been shown to inhibit systemic plasma DPP-4 activities in a dose-dependent manner.[3][4]
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available | Data not available |
| CL/F (mL/min/kg) | Data not available | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available | Data not available |
Caption: Representative table of pharmacokinetic parameters for this compound following oral administration in rats.
Experimental Protocols
The following is a detailed, representative protocol for conducting a pharmacokinetic study of a novel DPP-4 inhibitor, such as this compound, in rats. This protocol is based on established methodologies for similar compounds.
Animal Model
-
Species: Sprague-Dawley rats, male, 8-10 weeks old.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Health Status: Only healthy animals should be used for the study.
Formulation and Administration of this compound
-
Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water). The formulation should be prepared fresh on the day of dosing.
-
Dose Levels: At least three dose levels should be selected to assess dose proportionality.
-
Administration: this compound is administered orally via gavage to fasted rats (overnight fast). The volume of administration should be kept consistent (e.g., 5 mL/kg).
Blood Sampling
-
Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site.
-
Time Points: A typical blood sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification
-
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
-
Parameters: The key parameters to be determined include Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vd/F.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in rats.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DBPR108 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed instructions for the preparation and use of DBPR108, a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor, for in vitro cell culture experiments.
Introduction
This compound (also known as Prusogliptin) is a small molecule inhibitor of dipeptidyl peptidase 4 (DPP-4) with an IC50 of 15 nM.[1] It exhibits high selectivity for DPP-4 over other proteases like DPP-8 and DPP-9.[2] Due to its role in glucose metabolism, this compound is a compound of significant interest in diabetes research and related fields.[3][4][5] Accurate and reproducible in vitro studies are crucial for elucidating its mechanism of action and potential therapeutic applications. A critical first step in these studies is the proper dissolution and handling of the compound.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C16H25FN4O2 | [2] |
| Molecular Weight | 324.4 g/mol | [2] |
| Appearance | Solid, white to off-white | [1] |
| Solubility | DMSO: ≥25 mg/mL (77.07 mM) | [1] |
| PBS (pH 7.2): ≥10 mg/mL | [2] | |
| Storage (Solid) | Store at -20°C for up to 4 years | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for dissolving organic molecules for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 324.4 g/mol = 3.244 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 3.244 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration:
-
As an example, to prepare 1 mL of a 10 µM working solution:
-
-
Perform a serial dilution (if necessary):
-
For high final concentrations, a direct dilution may be possible. However, for lower concentrations, a serial dilution is recommended to ensure accuracy.
-
To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.
-
-
Dilution step:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.
-
-
Mix thoroughly:
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples. In the example above, the vehicle control would be cell culture medium containing 0.1% DMSO.
-
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of DPP-4. DPP-4 is a transmembrane glycoprotein that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, leading to improved glucose control.
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: General workflow for cell culture experiments with this compound.
References
- 1. This compound | 1186426-66-3 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DBPR108 in Diabetic Rodents
Audience: Researchers, scientists, and drug development professionals.
Application Note: Introduction to DBPR108
This compound (also known as Prusogliptin) is a novel, potent, and selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM)[1][2][3]. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1)[2]. By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells[1][2][4]. This dual action helps to lower blood glucose levels. Preclinical studies in animal models have demonstrated significant antihyperglycemic effects, and clinical trials have confirmed its efficacy and safety in patients with T2DM[1][5]. These notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of this compound in established diabetic rodent models.
Mechanism of Action: DPP-4 Inhibition Pathway
This compound exerts its glucose-lowering effects by modulating the incretin system. Following food intake, GLP-1 is released from the gut and stimulates insulin secretion. DPP-4 rapidly inactivates GLP-1. This compound inhibits DPP-4, thereby prolonging the action of GLP-1, leading to improved glycemic control.
References
- 1. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 3. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBPR108 Dosage for Glucose Tolerance Tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DBPR108 in oral glucose tolerance tests (OGTTs). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
Researchers may encounter various issues during the optimization of this compound dosage for an OGTT. The following table outlines potential problems, their likely causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings between subjects in the same treatment group. | - Inconsistent fasting period among animals.[1][2] - Stress during handling and administration of this compound or glucose. - Inaccurate dosing of this compound or glucose solution. | - Ensure a consistent fasting window (typically 16-18 hours for mice) with free access to water.[2] - Acclimatize animals to handling and gavage procedures before the experiment. - Calibrate all instruments and ensure accurate volume administration based on individual animal body weight. |
| No significant improvement in glucose tolerance observed with this compound treatment. | - Suboptimal dosage of this compound. - Inappropriate timing of this compound administration relative to the glucose challenge. - Insufficient statistical power (sample size too small). | - Perform a dose-response study to determine the optimal this compound dosage for your specific animal model. Published studies have used doses such as 0.1 mg/kg in combination with metformin in DIO mice.[3][4] - Administer this compound 30-60 minutes prior to the glucose gavage to allow for adequate absorption and DPP-4 inhibition. - Increase the number of animals per group to ensure the study is adequately powered. |
| Unexpected hypoglycemia following this compound administration. | - The dose of this compound is too high for the specific animal model or its metabolic state. - Interaction with other administered compounds. | - Reduce the dosage of this compound. A study in patients with type 2 diabetes noted mild hypoglycemia in the 200 mg this compound group.[5] - If using combination therapies, evaluate the hypoglycemic potential of each compound individually before combining them. |
| Difficulty in dissolving or administering this compound. | - Improper vehicle or formulation for oral administration. | - Consult the manufacturer's instructions for the recommended vehicle. For preclinical studies, this compound can often be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glucose homeostasis.[6][7]
Q2: How does this compound improve glucose tolerance in an OGTT?
A2: In an OGTT, the administration of a glucose bolus challenges the body's ability to manage a sudden increase in blood glucose. By preventing the breakdown of incretins, this compound enhances the body's natural glucose-dependent insulin response to this challenge.[3][4] This leads to more efficient glucose uptake by peripheral tissues and reduced hepatic glucose production, resulting in a lower and more controlled blood glucose excursion curve compared to a vehicle-treated control group.[3]
Q3: What is a typical starting dose for this compound in a mouse OGTT study?
A3: A typical starting point for dose-finding studies in diet-induced obese (DIO) mice can be extrapolated from published preclinical data. For instance, a dose of 0.1 mg/kg of this compound in combination with metformin has shown a significant increase in glucose tolerability in DIO mice.[3][4] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.
Q4: Can this compound be used in combination with other anti-diabetic drugs in an OGTT?
A4: Yes, this compound has been shown to be effective in combination with metformin, demonstrating a prominently strong increase in glucose tolerability in DIO mice.[3][4] When designing combination studies, it is important to include appropriate control groups for each compound alone and in combination to delineate the specific effects.
Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with this compound in Mice
This protocol provides a step-by-step guide for conducting an OGTT in mice to evaluate the efficacy of this compound.
1. Animal Preparation:
-
Use age- and weight-matched male mice (e.g., C57BL/6J on a high-fat diet for a DIO model).
-
House animals individually for accurate food intake monitoring.
-
Acclimatize animals to handling and oral gavage for at least one week prior to the experiment to minimize stress-induced hyperglycemia.
-
Fast animals overnight for 16-18 hours with free access to water before the OGTT.[2]
2. Preparation of Reagents:
-
This compound Solution: Prepare a fresh solution or suspension of this compound in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated based on the desired dose and the average body weight of the mice, with a typical administration volume of 10 mL/kg.
-
Glucose Solution: Prepare a 20% glucose solution in sterile water.[2]
3. Experimental Procedure:
-
Baseline Blood Glucose (Time -30 min):
-
Record the body weight of each fasted mouse.
-
Obtain a baseline blood sample by tail snip or from the saphenous vein.
-
Measure and record the blood glucose concentration using a calibrated glucometer.
-
-
This compound Administration (Time -30 min):
-
Immediately after the baseline glucose measurement, orally administer the prepared this compound solution or vehicle to the respective groups of mice.
-
-
Glucose Challenge (Time 0 min):
-
Thirty minutes after this compound/vehicle administration, orally administer the 20% glucose solution at a dose of 2 g/kg body weight.[2]
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.[2]
-
Measure and record the blood glucose concentration at each time point.
-
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUCs between the different treatment groups.
Visualizations
Caption: Experimental workflow for an oral glucose tolerance test (OGTT) with this compound administration.
Caption: Signaling pathway of this compound in regulating glucose homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. mmpc.org [mmpc.org]
- 3. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 7. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
DBPR108 Technical Support Center: Aqueous Solubility & Stability
Welcome to the technical support center for DBPR108. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the aqueous solubility and stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in aqueous buffer. What can I do?
A1: Low aqueous solubility is a common challenge for many small molecule inhibitors. Here are a few troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Since this compound is a basic compound, its solubility is expected to be higher in acidic conditions (pH < 7). Try dissolving the compound in a buffer with a lower pH.
-
Use of Co-solvents: For in vitro experiments, if permissible, you can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[1][2] Be mindful of the final concentration of the organic solvent, as it can affect your experimental results. A final DMSO concentration of less than 1% is generally recommended.[3]
-
Sonication & Gentle Heating: To aid dissolution, you can try gentle warming (e.g., to 37°C) and sonication.[4] However, be cautious as excessive heat may lead to degradation.
-
Particle Size Reduction: If you are working with the solid form, reducing the particle size can increase the dissolution rate.[5][6]
Q2: How can I determine the aqueous solubility of this compound?
A2: There are two main types of solubility assays: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[1][2][7][8]
-
Thermodynamic (Equilibrium) Solubility: This is considered the "gold standard" and measures the solubility of the solid compound in a saturated solution at equilibrium. The shake-flask method is a common and reliable technique for this.[4][9][10][11]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of a compound in an aqueous solution can be influenced by factors such as pH, temperature, and light exposure.[12][13] To assess the stability of this compound in your specific experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound in the desired aqueous buffer at a specific temperature and monitoring its concentration over time using a suitable analytical method like HPLC.
Q4: How can I assess the stability of this compound under different conditions?
A4: A "forced degradation" or "stress testing" study can be performed to understand the degradation pathways and intrinsic stability of this compound.[14][15][16][17][18][19] This involves exposing the compound to harsh conditions such as:
-
Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Incubation at elevated temperatures.
-
Photostability: Exposure to UV and visible light.
Data Presentation
The following tables present hypothetical data for the solubility and stability of this compound. Note: This data is for illustrative purposes only and should be experimentally determined.
Table 1: Hypothetical Aqueous Solubility of this compound
| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| 3.0 | 1500 | >200 |
| 5.0 | 850 | >200 |
| 7.4 | 50 | 75 |
| 9.0 | <10 | 20 |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 98.5 |
| 6 | 95.2 |
| 12 | 90.1 |
| 24 | 82.3 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.
-
The resulting concentration is the thermodynamic solubility.
Protocol 2: Assessment of Aqueous Stability (Forced Degradation Study)
Objective: To evaluate the stability of this compound in an aqueous solution under various stress conditions.
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Aqueous buffer (e.g., pH 7.4)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC system
Procedure:
-
Prepare solutions of this compound in the aqueous buffer at a known concentration.
-
Hydrolytic Degradation:
-
To separate aliquots of the this compound solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Add H₂O₂ to the this compound solution to a final concentration of 3%.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
At each time point, withdraw a sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light conditions as specified in ICH Q1B guidelines.
-
At the end of the exposure period, analyze the sample by HPLC.
-
-
Analysis: For each condition and time point, quantify the remaining percentage of this compound and identify any major degradation products.
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. SOP for Forced Degradation Study [m-pharmainfo.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. asianjpr.com [asianjpr.com]
DBPR108 Animal Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting variable results in animal studies involving DBPR108, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Efficacy & Pharmacodynamics
Q1: We are not observing the expected antihyperglycemic effect of this compound in our animal model. What are the potential reasons?
A1: Discrepancies in the antihyperglycemic effects of this compound can arise from several factors related to the experimental setup. This compound has demonstrated potent in vivo pharmacological effects and a good safety profile in various animal models[1][2]. Consider the following troubleshooting steps:
-
Dosage and Administration Route: The dose and route of administration are critical. Orally administered this compound has been shown to inhibit plasma DPP-4 activity in a dose-dependent manner in rats, dogs, and diabetic mice[2]. Ensure that the dosage is appropriate for the animal model and that the oral gavage technique is correctly performed to ensure proper delivery. The timing of administration relative to glucose challenge is also crucial for observing maximal effects[1].
-
Animal Model: The choice of animal model can significantly impact the results. This compound has shown efficacy in diet-induced obese (DIO) mice[2]. The metabolic state and strain of the animal can influence the response to DPP-4 inhibitors.
-
Combination Therapy: The efficacy of this compound is markedly enhanced when used in combination with metformin. Studies in DIO mice have shown a significantly stronger increase in glucose tolerability with a this compound and metformin combination[2]. If you are using a model with severe insulin resistance, monotherapy may not be sufficient.
Q2: We are seeing inconsistent levels of active GLP-1 and insulin in our rat studies. What could be the cause?
A2: Variability in active glucagon-like peptide-1 (GLP-1) and insulin levels can be attributed to several experimental variables. This compound has been shown to cause elevated serum levels of active GLP-1 and insulin in rats following an oral glucose challenge[1][2].
-
Timing of Blood Sampling: The timing of blood collection post-DBPR108 administration and glucose challenge is critical. The peak effect on GLP-1 and insulin levels will coincide with the pharmacokinetic profile of the drug and the dynamics of glucose absorption.
-
Fasting State of Animals: Ensure that the animals are properly fasted before the experiment. The presence of food can interfere with the glucose challenge and subsequent insulin and GLP-1 release.
-
Assay Sensitivity: Verify the sensitivity and specificity of the ELISA or other assay methods used for measuring active GLP-1 and insulin.
Pharmacokinetics
Q3: We are observing high variability in the plasma concentrations of this compound between individual animals. What are the potential contributing factors?
A3: High inter-individual pharmacokinetic variability is a common challenge in preclinical studies.
-
Formulation and Solubility: The solubility of the compound in the vehicle used for oral administration can affect its absorption. Ensure that this compound is properly solubilized.
-
Gastrointestinal Factors: Differences in gastric pH and gastric emptying time between animals can lead to variable absorption of orally administered drugs. This is particularly a known factor in dogs.
-
Metabolism: While this compound has shown a good safety profile, variations in hepatic metabolism due to genetic differences or environmental factors within a group of animals could contribute to different plasma concentrations.
Toxicology & Safety
Q4: We are observing some adverse effects in our long-term toxicology studies that are not reported in the literature. How should we interpret this?
A4: While this compound has been reported to have a good safety profile in animals, the appearance of unexpected adverse events should be carefully investigated[1][2].
-
Dose and Duration: High doses or longer-term administration than previously studied could uncover new toxicities. Compare your dosing regimen with published studies.
-
Species-Specific Toxicity: Different animal species can exhibit unique toxicological responses to a drug. The toxicological profile of this compound may vary between rodents and non-rodents.
-
Off-Target Effects: Although this compound is a selective DPP-4 inhibitor, at high concentrations, off-target effects cannot be entirely ruled out. Consider investigating other potential molecular targets.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | This compound (0.1 mg/kg) + Metformin (50 or 100 mg/kg) | Prominently strong increase in glucose tolerability. | [2] |
| Rats | Oral this compound | Dose-dependent inhibition of systemic plasma DPP-4 activities. | [2] |
| Dogs | Oral this compound | Dose-dependent inhibition of systemic plasma DPP-4 activities. | [2] |
| Diabetic Mice | Oral this compound | Dose-dependent inhibition of systemic plasma DPP-4 activities. | [2] |
| Rats | Oral this compound with oral glucose challenge | Elevated serum levels of active GLP-1 and insulin. | [1][2] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male diet-induced obese mice.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Drug Administration: this compound is administered orally (e.g., via gavage) at the desired dose(s). A vehicle control group should be included. For combination studies, metformin is co-administered.
-
Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Plasma DPP-4 Activity, Active GLP-1, and Insulin in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Drug Administration: this compound is administered orally at various doses.
-
Blood Sampling: Blood is collected at different time points post-administration into tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation.
-
DPP-4 Activity Assay: Plasma DPP-4 activity is measured using a commercially available fluorometric or colorimetric assay kit.
-
GLP-1 and Insulin Measurement: Active GLP-1 and insulin concentrations in the plasma are quantified using specific ELISA kits.
Visualizations
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting logic for variable this compound study results.
References
DBPR108 Technical Support Center: Troubleshooting Experimental Challenges
Welcome to the technical support center for DBPR108. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this novel dipeptidyl peptidase-4 (DPP-4) inhibitor. Find troubleshooting guides and frequently asked questions (FAQs) below to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results and suggest poor oral absorption. Is this expected?
While this compound is described as an orally bioavailable DPP-4 inhibitor in clinical studies, researchers in preclinical settings might encounter variability.[1] Factors such as the animal model, formulation, and experimental conditions can significantly influence absorption. In healthy human subjects and patients with type 2 diabetes, this compound is absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) typically occurring between 1.5 and 4.5 hours after administration.[1][2] However, the term "bioavailable" in a clinical context does not always translate to high percentage absorption in preclinical models. High inter-animal variability can also lead to inconsistent results.
Q2: What are the key pharmacokinetic parameters of this compound observed in humans?
Pharmacokinetic parameters for this compound have been characterized in Phase I clinical trials in both healthy subjects and patients with type 2 diabetes. Key parameters from single and multiple dose studies are summarized below. Understanding these can help benchmark your experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Dose) [2]
| Dose | Cmax (ng/mL) | Tmax (h, median) | AUC(0-inf) (ng·h/mL) | CL/F (L/h) | Vz/F (L) |
| 25 mg | 28.5 ± 12.1 | 1.9 | 196 ± 58 | 142 ± 52 | 469 ± 147 |
| 100 mg | 126.9 ± 53.0 | 4.0 | 1149 ± 372 | 96 ± 32 | 895 ± 365 |
| 300 mg | 400.1 ± 131.9 | 2.0 | 3211 ± 729 | 98 ± 21 | 722 ± 189 |
| 600 mg | 609.5 ± 157.9 | 3.0 | 5693 ± 1373 | 110 ± 26 | 858 ± 204 |
Data are presented as mean ± standard deviation, except for Tmax which is the median.
Table 2: Pharmacokinetic Parameters of this compound in Patients with Type 2 Diabetes (Multiple Doses, Steady State) [3][4][5]
| Dose | Cmax,ss (ng/mL) | Tmax,ss (h, median) | Accumulation Ratio |
| 50 mg | 119 | 1.5 - 4.0 | 0.85 - 1.3 |
| 100 mg | 256 | 1.5 - 4.0 | 0.85 - 1.3 |
| 200 mg | 567 | 1.5 - 4.0 | 0.85 - 1.3 |
Cmax,ss: Maximum steady-state plasma concentration. Tmax,ss: Time to reach Cmax,ss.
Q3: What general factors might be contributing to poor oral bioavailability in my experiments?
Several factors can influence the oral bioavailability of a small molecule drug like this compound. These can be broadly categorized into physicochemical and biological factors.[6][7] Key considerations include:
-
Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Permeability: The drug needs to pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The drug may be metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[8]
-
Efflux Transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen, reducing net absorption.[7]
-
Formulation: The excipients and dosage form can significantly impact the dissolution and absorption of the active ingredient.[9]
Caption: Factors influencing oral bioavailability.
Troubleshooting Guide
Problem: High variability in plasma concentrations of this compound between experimental animals.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage technique. Verify the volume administered and minimize stress to the animals, as stress can affect gastric emptying. |
| Formulation Issues | This compound may not be fully dissolved or may be precipitating in the vehicle. Prepare fresh formulations for each experiment. Assess the solubility and stability of this compound in your chosen vehicle. Consider using a different, validated vehicle or a formulation aid like a surfactant or cyclodextrin. |
| Food Effects | The presence of food in the GI tract can significantly alter drug absorption.[9] While studies in humans suggest the effect of food on this compound absorption is minimal, this may not hold true for preclinical models.[2] Standardize the fasting period for all animals before dosing. |
| Genetic Variability | Differences in drug metabolizing enzymes or transporters among animals can lead to variability. Ensure you are using a well-characterized and genetically homogenous animal strain. |
Problem: Lower than expected plasma exposure (AUC) of this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The aqueous solubility of the drug may be limiting its dissolution in the GI tract.[9] Conduct in vitro solubility tests at different pH values mimicking the GI tract. Consider formulation strategies to enhance solubility, such as creating a salt form, using co-solvents, or preparing a micronized or nanocrystal suspension.[7] |
| High First-Pass Metabolism | This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8] Perform in vitro metabolism studies using liver microsomes or S9 fractions from the relevant species to estimate the metabolic stability. If metabolism is high, consider co-administration with a known inhibitor of the metabolizing enzymes (for research purposes only) to confirm this mechanism. |
| Efflux Transporter Activity | The drug could be a substrate for efflux transporters like P-glycoprotein, which pump it back into the gut.[7] Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for common efflux transporters. |
| Chemical Instability | This compound might be degrading in the acidic environment of the stomach.[9] Assess the stability of this compound in simulated gastric fluid. If it is unstable, an enteric-coated formulation could be developed to protect it from stomach acid.[9] |
Experimental Protocols
Protocol 1: Basic Oral Formulation Preparation and Administration
This protocol outlines a general procedure for preparing a suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate size oral gavage needles
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle in a mortar to create a smooth paste. This helps prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Continue to stir the suspension throughout the dosing procedure to prevent settling.
-
Administer the formulation to the animals using oral gavage at the desired dose volume (e.g., 5 or 10 mL/kg).
Caption: Workflow for oral formulation and dosing.
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
This assay helps determine if this compound is a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution at a known concentration
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a known P-gp substrate)
-
LC-MS/MS for sample analysis
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed (typically 21 days).
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Wash the cell monolayers.
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber at the same time points.
-
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is subject to active efflux.
Caption: Logic diagram for Caco-2 efflux assessment.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jajgastrohepto.org [jajgastrohepto.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
DBPR108 treatment duration for optimal glycemic control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the experimental use of DBPR108 in optimizing glycemic control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4][5] Its primary mechanism involves preventing the enzymatic degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, this compound prolongs the activity of GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner and reduces glucagon secretion from α-cells.[1][4][6] This action helps to regulate blood glucose levels, particularly postprandial glucose.[1]
Q2: What is the recommended clinical dosage and treatment duration for this compound based on clinical trials?
A2: Based on Phase II and Phase III clinical trials, the recommended dosage for this compound is 100 mg once daily.[2][7] Clinical studies have evaluated treatment durations of 12, 24, and up to 52 weeks.[7][8][9] A 12-week Phase II study supported the 100 mg once-daily regimen for Phase III development.[7] Phase III trials have demonstrated efficacy and safety for up to 52 weeks of treatment.[9]
Q3: What level of glycemic control can be expected with this compound treatment?
A3: In a 12-week monotherapy trial, this compound at 100 mg once daily resulted in a mean reduction in HbA1c of -0.75% from baseline.[7] In a 24-week study with this compound as an add-on therapy to metformin, the mean change in HbA1c from baseline was -0.70%.[2][8] Furthermore, a 24-week monotherapy study showed a -0.63% change in HbA1c from baseline.[9] The efficacy of this compound was sustained for up to 52 weeks.[9]
Q4: What are the known safety and tolerability profiles of this compound?
A4: this compound is generally well-tolerated.[2][8] The incidence of adverse events has been shown to be similar to placebo and other DPP-4 inhibitors like sitagliptin.[7][9] It is not likely to cause significant weight gain or hypoglycemia.[10] Mild hypoglycemia was noted in a 200 mg dose group in one study.[7] No cardiovascular or renal events were observed in the administration of this compound in patients with type 2 diabetes.[2]
Troubleshooting Guides
Issue 1: High variability in plasma DPP-4 inhibition in animal models.
-
Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or variable food intake affecting absorption.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For studies where food intake may interfere with absorption, consider fasting the animals for a short period before dosing. Administer this compound at the same time each day.
-
-
Possible Cause 2: Pharmacokinetic Differences: Strain, sex, or age of the animal model can significantly impact drug metabolism and clearance.
-
Solution: Use a homogenous population of animals for your studies. If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.
-
-
Possible Cause 3: Sample Handling and Processing: Degradation of DPP-4 or the inhibitor in blood samples due to improper handling.
-
Solution: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA). Process samples promptly and store plasma at -80°C until analysis. Ensure consistent freeze-thaw cycles for all samples.
-
Issue 2: Lack of significant improvement in glucose tolerance in a diet-induced obese (DIO) mouse model.
-
Possible Cause 1: Insufficient Treatment Duration: The duration of this compound treatment may not be long enough to observe significant metabolic changes in a severely insulin-resistant model.
-
Solution: Based on clinical data showing significant effects from 4 weeks onwards, consider extending the treatment duration in your preclinical model.[7] A pilot study with staggered treatment endpoints may be beneficial.
-
-
Possible Cause 2: Suboptimal Dosage: The dose of this compound may be too low for the specific DIO model.
-
Solution: While a 0.1 mg/kg dose in combination with metformin has been shown to be effective in DIO mice, a dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[6]
-
-
Possible Cause 3: Severity of Insulin Resistance: The DIO model may be too severely insulin-resistant for a monotherapy to have a significant effect.
-
Solution: Consider using this compound in combination with another anti-diabetic agent, such as metformin. Preclinical studies have shown a strong synergistic effect when this compound is combined with metformin.[6]
-
Quantitative Data Summary
Table 1: Summary of this compound Monotherapy Clinical Trial Data
| Trial Phase | Treatment Duration | Dosage | Mean Change in HbA1c from Baseline | Percentage of Patients Achieving HbA1c ≤7% | Reference |
| Phase II | 12 weeks | 50 mg | -0.51% | 58.82% | [7] |
| 100 mg | -0.75% | 55.22% | [7] | ||
| 200 mg | -0.57% | 47.83% | [7] | ||
| Placebo | -0.04% | 29.85% | [7] | ||
| Phase III | 24 weeks | 100 mg | -0.63% | N/A | [9] |
| 52 weeks | 100 mg | -0.50% | N/A | [9] |
Table 2: Summary of this compound Add-on to Metformin Therapy Clinical Trial Data
| Trial Phase | Treatment Duration | Dosage | Mean Change in HbA1c from Baseline | Percentage of Patients Achieving HbA1c ≤7.0% | Reference |
| Phase III | 24 weeks | 100 mg | -0.70% | 50.0% | [2][8] |
| Placebo | -0.07% | 21.1% | [2][8] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Phase III Clinical Trial (Monotherapy)
-
Objective: To assess the efficacy and safety of this compound monotherapy in treatment-naïve patients with type 2 diabetes.
-
Study Design: A multicenter, randomized, double-blind, active and placebo-controlled study.
-
Patient Population: Adult patients with type 2 diabetes who had not been using glucose-lowering agents for the 8 weeks prior to the screening period.[9]
-
Treatment Arms:
-
This compound 100 mg once daily
-
Sitagliptin 100 mg once daily (active control)
-
Placebo once daily
-
-
Treatment Duration: 24-week double-blind treatment period, followed by a 28-week open-label extension where all patients received this compound 100 mg once daily.[9]
-
Primary Endpoint: Mean change in glycated hemoglobin (HbA1c) levels from baseline to week 24.[9]
-
Secondary Endpoints:
-
Change in fasting plasma glucose and postprandial plasma glucose levels.
-
Change in body weight.
-
Incidence of adverse events.
-
-
Data Analysis: The mean treatment difference between this compound and placebo, and between this compound and sitagliptin, was calculated to determine superiority and non-inferiority, respectively.[9]
Protocol 2: Preclinical Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model
-
Objective: To determine the effect of this compound on glucose tolerance in a preclinical model of type 2 diabetes.
-
Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 0.1 mg/kg, oral gavage, once daily)
-
Metformin (e.g., 50 or 100 mg/kg, oral gavage, once daily)
-
This compound (0.1 mg/kg) + Metformin (50 or 100 mg/kg)
-
-
Treatment Duration: 4-8 weeks.
-
Key Experiment: Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer the final dose of this compound and/or Metformin.
-
30 minutes post-dosing, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion during the OGTT. Compare the AUC between treatment groups using an appropriate statistical test (e.g., ANOVA).
Visualizations
Caption: Signaling pathway of this compound as a DPP-4 inhibitor.
Caption: General workflow for a preclinical efficacy study.
References
- 1. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 6. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The National Health Research Institutes have written a new chapter in drug development in Taiwan Diabetes drug this compound granted New Drug Approval | [ibpr.nhri.edu.tw]
Technical Support Center: Prusogliptin and Hypoglycemia Risk Assessment
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of high-dose Prusogliptin. The following content addresses potential issues related to minimizing hypoglycemia risk during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which Prusogliptin regulates glucose levels?
A1: Prusogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Prusogliptin increases the levels of active GLP-1 and GIP.[1] These incretins then stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. This means that insulin release is primarily triggered when blood glucose levels are elevated, thus inherently reducing the risk of hypoglycemia.[3]
Q2: Is there a heightened risk of hypoglycemia when using Prusogliptin at higher doses?
A2: Clinical trial data suggests a potential dose-dependent increase in mild hypoglycemia, although the overall incidence remains low. In a 12-week, phase II clinical trial of Prusogliptin (DBPR108) monotherapy, mild hypoglycemia was reported in the 200 mg dose group. However, the overall incidence of adverse events, including hypoglycemia, was not significantly different from placebo, except for the highest dose tested.[4] Phase I and III trials with doses up to 200mg have also indicated that Prusogliptin is well-tolerated.[5][6]
Q3: How does the risk of hypoglycemia with Prusogliptin compare to other anti-diabetic agents?
A3: As a DPP-4 inhibitor, Prusogliptin's glucose-dependent mechanism of action confers a lower risk of hypoglycemia compared to insulin secretagogues like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels.[3] The risk of hypoglycemia with Prusogliptin monotherapy is considered low and comparable to placebo.[1] However, the risk may increase when Prusogliptin is used in combination with insulin or sulfonylureas.
Q4: What are the key experimental models to assess the hypoglycemic potential of high-dose Prusogliptin?
A4: The gold-standard method for assessing insulin sensitivity and hypoglycemia risk in vivo is the hyperinsulinemic-euglycemic clamp technique.[7] This method allows for the precise measurement of glucose disposal rates under controlled hyperinsulinemic conditions. Additionally, continuous glucose monitoring (CGM) in animal models and human clinical trials provides real-time, comprehensive data on glycemic variability and the incidence and duration of hypoglycemic events.[8]
Troubleshooting Guides
Problem 1: Observing unexpected hypoglycemia in an animal model treated with high-dose Prusogliptin.
-
Possible Cause 1: Concomitant Medications. Are the animals receiving any other medications? Certain drugs can potentiate the effects of DPP-4 inhibitors or independently lower blood glucose.
-
Troubleshooting Step: Review all administered compounds. If possible, conduct a washout period and re-administer Prusogliptin as a monotherapy.
-
-
Possible Cause 2: Animal Strain and Metabolic State. Different animal strains have varying sensitivities to anti-diabetic agents. The fasting state of the animals can also significantly impact glucose levels.
-
Troubleshooting Step: Ensure consistent fasting periods across all experimental groups. Document the strain, age, and metabolic characteristics of the animals. Consider conducting dose-response studies in different strains.
-
-
Possible Cause 3: Off-target effects at high concentrations. While Prusogliptin is a selective DPP-4 inhibitor, supra-pharmacological doses could potentially have off-target effects.
-
Troubleshooting Step: Perform in vitro selectivity profiling against a panel of related enzymes and receptors to confirm target engagement at the concentrations observed in vivo.
-
Problem 2: Difficulty in differentiating between mild, asymptomatic hypoglycemia and euglycemia using intermittent blood glucose measurements.
-
Possible Cause: Infrequent Sampling. Intermittent blood glucose readings may miss transient hypoglycemic episodes, especially those that are mild and quickly resolved.
-
Troubleshooting Step: Implement continuous glucose monitoring (CGM) for a more detailed and accurate assessment of glycemic profiles. This will provide data on the frequency, duration, and nadir of hypoglycemic events.
-
-
Possible Cause 2: Assay Variability. Inaccurate or imprecise glucose measurement tools can lead to misleading results.
-
Troubleshooting Step: Calibrate all glucose monitoring equipment regularly. Use a reference laboratory method to validate the accuracy of point-of-care or CGM devices.
-
Quantitative Data Summary
The following table summarizes the incidence of hypoglycemia from a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial of Prusogliptin (this compound) monotherapy in patients with type 2 diabetes.[4]
| Treatment Group | Number of Patients (n) | Incidence of Mild Hypoglycemia |
| Placebo | 67 | Not Reported |
| Prusogliptin 50 mg | 68 | Not Reported |
| Prusogliptin 100 mg | 67 | Not Reported |
| Prusogliptin 200 mg | 69 | Yes (Incidence not statistically significant vs. placebo) |
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp for Hypoglycemia Risk Assessment
Objective: To assess whole-body insulin sensitivity and the potential for a test compound (e.g., high-dose Prusogliptin) to induce hypoglycemia under conditions of high insulin.
Methodology:
-
Animal Preparation:
-
Basal Period (t = -90 to 0 min):
-
Initiate a continuous infusion of a glucose tracer (e.g., [3-³H]glucose) to measure basal hepatic glucose production.
-
Collect blood samples at the end of the basal period to determine baseline glucose, insulin, and tracer levels.[9]
-
-
Experimental Period (t = 0 to 120 min):
-
Administer the test compound (high-dose Prusogliptin) or vehicle at t = 0 min.
-
Begin a primed-continuous infusion of human insulin to achieve a state of hyperinsulinemia.[9]
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) is the primary outcome measure of insulin sensitivity.[7]
-
A significant decrease in the required GIR in the Prusogliptin group compared to the control group, or the inability to maintain euglycemia without a high GIR, would indicate an increased risk of hypoglycemia.
-
-
Data Analysis:
-
Calculate the GIR required to maintain euglycemia.
-
Determine the rate of whole-body glucose turnover and hepatic glucose production using the glucose tracer data.
-
Protocol 2: Continuous Glucose Monitoring (CGM) in Clinical Trials
Objective: To continuously monitor interstitial glucose levels to obtain a detailed assessment of glycemic variability and the incidence of hypoglycemia following Prusogliptin administration.
Methodology:
-
Device Insertion and Calibration:
-
Insert a CGM sensor (e.g., Dexcom G7) into the subcutaneous tissue of the upper arm or abdomen of the study participant.[10]
-
Allow for the device's warm-up period as specified by the manufacturer.
-
Calibrate the CGM device with point-of-care glucose (POC-G) measurements as required.
-
-
Data Collection:
-
The CGM device will automatically measure and record interstitial glucose levels at regular intervals (e.g., every 5 minutes).[10]
-
Data is transmitted to a receiver or a smart device for real-time monitoring and data storage.
-
-
Blinding and Alarms:
-
For blinded studies, the real-time glucose readings can be masked from the participant and study staff.
-
Set alarms for predefined hypoglycemic thresholds (e.g., Level 1: <70 mg/dL; Level 2: <54 mg/dL) to ensure participant safety.
-
-
Data Analysis:
-
Analyze the CGM data to determine key metrics, including:
-
Time in Range (TIR): Percentage of time spent within the target glucose range.
-
Time Below Range (TBR): Percentage of time spent below the hypoglycemic threshold.[10]
-
Frequency and duration of hypoglycemic events.
-
Glycemic variability indices (e.g., standard deviation, coefficient of variation).
-
-
Visualizations
Caption: Prusogliptin's DPP-4 inhibition enhances incretin effects.
Caption: Workflow for assessing hypoglycemia risk of Prusogliptin.
References
- 1. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 2. What is Prusogliptin used for? [synapse.patsnap.com]
- 3. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Efficacy and safety of this compound monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Continuous Glucose Monitoring in Clinical Trials: Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Clinical trial protocol for continuous glucose monitoring in critical care at Hospital Clinic of Barcelona (CGM‐UCI23) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DBPR108 Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DBPR108 (Prusogliptin) in biochemical assays. While this compound is a highly selective DPP-4 inhibitor, this guide addresses potential assay interference to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as Prusogliptin, is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] Its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound prolongs the activity of these hormones, leading to increased glucose-dependent insulin secretion and suppressed glucagon release, which helps to regulate blood glucose levels.[3][4]
Q2: What is the reported selectivity of this compound?
A2: this compound demonstrates excellent selectivity for DPP-4. Its half-maximal inhibitory concentration (IC50) for DPP-4 is approximately 15 nM.[2][3] For other related proteases such as DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP), the IC50 values are greater than 50 µM, indicating a low probability of off-target inhibition in standard assays.[2]
Q3: Could this compound interfere with fluorescence-based DPP-4 assays?
A3: While there are no specific reports of this compound causing fluorescence interference, it is a potential issue for any compound in fluorescence-based assays.[5] Interference can occur if the compound itself is fluorescent at the excitation and emission wavelengths used in the assay or if it quenches the fluorescence of the reporter molecule. It is recommended to run a control experiment to test for intrinsic fluorescence of this compound at the assay wavelengths (typically Ex/Em = 360/460 nm for AMC-based substrates).
Q4: My DPP-4 inhibition assay with this compound shows inconsistent results. What are the possible causes?
A4: Inconsistent results in a DPP-4 inhibition assay can arise from several factors:
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times are optimal and consistent across experiments.
-
Enzyme Activity: The activity of the DPP-4 enzyme can vary between batches. It is crucial to run a positive control (e.g., a known DPP-4 inhibitor) and a negative control (vehicle) in every experiment.
-
Substrate Concentration: Using a substrate concentration that is too high can lead to an underestimation of the inhibitor's potency.
Q5: How can I confirm that the observed inhibition is specific to DPP-4 and not an assay artifact?
A5: To confirm specific DPP-4 inhibition by this compound, you can perform the following validation experiments:
-
Orthogonal Assays: Use a different assay format to measure DPP-4 activity, such as a colorimetric or luminescence-based assay. Consistent inhibition across different assay platforms increases confidence in the results.
-
Counter-Screening: Test this compound against other closely related proteases (e.g., DPP-8, DPP-9) to confirm its selectivity. Given its known high selectivity, significant inhibition of these other proteases would be unexpected.
-
Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific biological interaction. A non-sigmoidal or shallow curve might suggest non-specific effects or assay interference.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Notes |
| IC50 (DPP-4) | 15 nM | Recombinant Human | High potency and selectivity. |
| IC50 (DPP-2, -8, -9, FAP) | > 50 µM | Recombinant Human | Demonstrates high selectivity over related proteases.[2] |
| Effective Dose (ED50) | 0.41 mg/kg (oral) | Rats | In vivo efficacy in animal models. |
| Clinical Dosage | 100 mg, once daily | Human | Typical dosage used in Phase III clinical trials.[6] |
Signaling Pathway and Experimental Workflow
DPP-4 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the DPP-4 signaling pathway.
Troubleshooting Workflow for Suspected Assay Interference
This diagram outlines a logical workflow for troubleshooting potential interference from this compound in a biochemical assay.
Experimental Protocols
Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol describes a standard fluorescence-based assay to determine the IC50 of this compound for DPP-4.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
This compound stock solution (in DMSO)
-
Positive Control: Sitagliptin or another known DPP-4 inhibitor
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Further dilute the this compound serial dilutions and the positive control in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound, positive control, or vehicle (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control wells.
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Controls to Include:
-
No-Enzyme Control: To determine background fluorescence.
-
Vehicle Control (DMSO): Represents 0% inhibition.
-
Positive Control (e.g., Sitagliptin): To ensure the assay is performing as expected.
-
This compound Intrinsic Fluorescence Control: Wells containing only this compound and assay buffer to check for compound fluorescence at the assay wavelengths.
References
- 1. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prusogliptin: A Novel DPP-4 Inhibitor Approved in China [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of food on DBPR108 absorption in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor, DBPR108. The focus is on the impact of food on this compound absorption in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the effect of food on this compound absorption in preclinical models?
A1: Based on currently available public information, specific studies detailing the effect of food on this compound absorption in preclinical animal models have not been identified. However, a clinical study in healthy human volunteers indicated that this compound is orally absorbable without a discernible food effect[1]. Preclinical food effect studies are a standard component of drug development to assess potential changes in bioavailability and to ensure consistent exposure.
Q2: What is the general mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4)[2][3][4]. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][5]. This leads to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, ultimately helping to maintain glucose homeostasis[2][3][5].
Q3: What are the known pharmacokinetic properties of this compound in preclinical species?
A3: this compound has been shown to be orally bioavailable in several preclinical species, including rats, dogs, and mice[3][4]. It is quickly absorbed after oral administration and has demonstrated dose-dependent inhibition of plasma DPP-4 activity in these models[3][4]. The half-maximal inhibitory concentration (IC50) for this compound in plasma from rodents, dogs, and monkeys ranges from 4.1 to 20.4 nM[2].
Q4: How does food generally affect the absorption of orally administered drugs?
A4: Food can have several effects on drug absorption by altering the gastrointestinal (GI) environment. These changes can include:
-
Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties, which may delay the drug's arrival at the primary site of absorption in the small intestine[6].
-
Changes in GI pH: Food can temporarily increase the pH of the stomach, which can affect the dissolution and stability of pH-sensitive drugs.[6]
-
Increased Bile Secretion: Fats in a meal stimulate the release of bile salts, which can enhance the dissolution and absorption of poorly soluble, lipophilic drugs[6].
-
Increased Splanchnic Blood Flow: Blood flow to the GI tract increases after a meal, which can enhance the rate of drug absorption[6].
-
Physical Interactions: The drug may bind to components of the food, which can either enhance or reduce its absorption.
The overall impact can be a positive food effect (increased absorption), a negative food effect (decreased absorption), or no significant effect[6].
Troubleshooting Guide for Preclinical Food Effect Studies
This guide addresses common issues that may arise during the design and execution of a preclinical food effect study for a compound like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic (PK) parameters between fed and fasted groups. | Inconsistent fasting periods for the "fasted" group. Variability in the composition and amount of food consumed by the "fed" group. Inconsistent timing of drug administration relative to feeding. | Ensure a strict and consistent overnight fasting period (typically 8-12 hours) for the fasted cohort. Use a standardized, palatable high-fat meal for the fed group to ensure consistent intake. Administer the drug at a precise time point after the meal is provided (e.g., 30 minutes post-meal). |
| Unexpectedly low drug exposure in the fed state (Negative Food Effect). | The drug may be adsorbing to food components. The drug may be unstable in the altered pH of the fed stomach. Delayed gastric emptying may lead to degradation of the drug in the stomach. | Conduct in vitro studies to assess drug binding to food matrices. Evaluate the pH-stability profile of the drug. Consider the formulation; an enteric-coated formulation could protect the drug from the gastric environment. |
| Difficulty in interpreting the food effect data. | The chosen preclinical model may not be predictive of the human response. The formulation used may have a significant impact on the food effect. | Compare the gastrointestinal physiology of the chosen animal model to humans. Test different formulations (e.g., solution, suspension, solid dosage form) to understand how the formulation interacts with food. |
| No discernible food effect is observed. | The drug may be highly soluble and permeable (BCS Class 1), making it less susceptible to gastrointestinal changes. The food effect may be minimal and fall within the range of normal biological variability. | This may be the true result. A finding of "no food effect" is a positive outcome for drug development, as it simplifies dosing recommendations. Ensure the study was adequately powered to detect a clinically meaningful difference. |
Data Presentation
Summary of this compound Pharmacokinetics in Patients with Type 2 Diabetes (Steady State)
| Parameter | 50 mg (n=10) | 100 mg (n=10) | 200 mg (n=10) |
| Median Tmax,ss (h) | 1.5 - 4.0 | 1.5 - 4.0 | 1.5 - 4.0 |
| Mean Cmax,ss (ng/mL) | 119 | 256 | 567 |
| Accumulation Ratio (AUC) | 0.95 | 1.02 | 1.10 |
| Data derived from a study in Chinese patients with type 2 diabetes. Tmax,ss: Time to reach maximum plasma concentration at steady state; Cmax,ss: Maximum plasma concentration at steady state.[2][7] |
Experimental Protocols
Protocol: Preclinical Food Effect Study in Beagle Dogs
This protocol outlines a typical design for assessing the impact of food on the oral absorption of a novel compound like this compound.
1. Animals:
-
Use healthy, male beagle dogs (typically 8-12 kg), as they are a standard non-rodent species for pharmacokinetic studies.
-
House animals individually with free access to water.
-
Acclimate animals to the study conditions for at least one week.
2. Study Design:
-
Employ a crossover design where each dog receives the drug under both fasted and fed conditions, with a washout period of at least one week between treatments.
-
Randomize the order of treatments (fasted vs. fed) for each animal.
3. Dosing and Sample Collection:
-
Fasted State: Administer a single oral dose of this compound after an overnight fast (approximately 12 hours). Food is provided 4 hours post-dose.
-
Fed State: Provide a standardized high-fat meal (e.g., as recommended by regulatory agencies) 30 minutes prior to administering a single oral dose of this compound.
-
Collect blood samples (e.g., via the jugular vein) into tubes containing an appropriate anticoagulant at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma and store frozen at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma samples.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters for each animal under each condition, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve extrapolated to infinity)
-
-
Statistically compare the parameters between the fasted and fed states to assess the presence and magnitude of a food effect.
Visualizations
Caption: Workflow for a preclinical food effect study.
Caption: Simplified signaling pathway for this compound.
References
- 1. jajgastrohepto.org [jajgastrohepto.org]
- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prusogliptin Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Prusogliptin in renal impairment models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Prusogliptin and what is its mechanism of action? | Prusogliptin (also known as DBPR108) is a novel, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] Its primary function is to block the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inhibiting DPP-4, Prusogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, and ultimately lower blood glucose levels.[2][4] |
| Is dose adjustment of Prusogliptin required for patients with renal impairment? | For patients with mild to moderate renal impairment, dose adjustment of Prusogliptin is not required, which enhances its clinical applicability.[4] However, for other DPP-4 inhibitors like sitagliptin, saxagliptin, and vildagliptin, dose adjustments are necessary for patients with moderate to severe renal insufficiency.[7][8] Researchers should therefore carefully consider the degree of renal impairment in their models. |
| What are the general pharmacokinetic properties of Prusogliptin? | In clinical studies with patients with type 2 diabetes, Prusogliptin is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) at a steady state being between 1.5-4 hours.[3] The drug's exposure increases proportionally with the dose and it shows minimal accumulation after multiple doses.[2][3] The half-life at steady state is approximately 7.4–10.2 hours, which supports a once-daily dosing regimen.[2] |
| Are there established animal models of renal impairment for pharmacokinetic studies? | Yes, several methods can be used to induce renal impairment in animal models, particularly in rats. Common methods include administration of nephrotoxic agents like uranyl nitrate, cisplatin, glycerol, or mercuric chloride.[9] Another established method is surgical, such as bilateral ureteral ligation to induce acute renal failure.[10] The choice of model will depend on the specific research question, such as whether acute or chronic renal failure is being studied. |
| What is Physiologically Based Pharmacokinetic (PBPK) modeling and how is it used for renal impairment studies? | PBPK modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[11] For renal impairment studies, PBPK models can simulate the impact of reduced kidney function on a drug's pharmacokinetics.[12] These models can help in predicting the necessity of dose adjustments and can sometimes be used to support waivers for clinical studies in mildly impaired populations.[11] |
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during experiments involving Prusogliptin and renal impairment models.
Issue 1: Unexpected Variability in Pharmacokinetic Data in a Rat Model of Chemically-Induced Renal Impairment
Possible Causes and Solutions:
-
Inconsistent Induction of Renal Impairment: The severity of kidney injury induced by nephrotoxic agents can vary between individual animals.
-
Troubleshooting Steps:
-
Verify Renal Impairment Markers: Ensure that markers of renal failure (e.g., serum creatinine, blood urea nitrogen) are measured for each animal before and after induction to confirm the extent of kidney damage.
-
Standardize Induction Protocol: Strictly control the dose and administration of the nephrotoxic agent. Factors such as animal weight, age, and hydration status should be consistent.
-
Group Animals by Severity: If variability persists, consider grouping animals based on the severity of their renal impairment and analyze the pharmacokinetic data for each group separately.
-
-
-
Impact of Uremic Toxins on Drug Metabolism: In renal failure, the accumulation of uremic toxins can inhibit drug-metabolizing enzymes, altering the drug's clearance.[10]
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Conduct experiments using liver microsomes from both healthy and uremic rats to assess if there is a difference in the metabolism of Prusogliptin.
-
Measure Uremic Toxin Levels: Quantify the levels of known uremic toxins, such as indoxyl sulfate, in the serum of the experimental animals to correlate with pharmacokinetic changes.
-
-
Issue 2: PBPK Model Underpredicts Prusogliptin Exposure in Severe Renal Impairment Simulation
Possible Causes and Solutions:
-
Inaccurate Physiological Parameters in the Model: The default physiological parameters for a severe renal impairment population in the PBPK software may not accurately reflect the specific animal model being used.
-
Troubleshooting Steps:
-
Refine Physiological Parameters: Adjust key physiological parameters in the model, such as glomerular filtration rate (GFR), based on experimental data from the animal model.
-
Incorporate Data on Uremic Toxin Effects: If available, incorporate data on the inhibitory effects of uremic toxins on drug transporters and metabolizing enzymes into the PBPK model.[11]
-
-
-
Alterations in Non-Renal Clearance Pathways: Severe renal disease can also impact non-renal clearance pathways, which may not be fully accounted for in the model.
-
Troubleshooting Steps:
-
Evaluate Transporter and Enzyme Expression: Investigate potential changes in the expression or activity of key drug transporters and metabolizing enzymes in the liver and intestines of the renally impaired animals.
-
Refine Model with Experimental Data: Use in vivo data from the animal model to refine the parameters related to non-renal clearance in the PBPK model.
-
-
Experimental Protocols
Protocol 1: Induction of Acute Renal Failure in Rats using Uranyl Nitrate
This protocol is adapted from established methods for inducing acute renal failure for pharmacokinetic studies.[10]
Materials:
-
Male Wistar rats (200-250 g)
-
Uranyl nitrate solution (5 mg/kg in saline)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Analytical equipment for measuring serum creatinine and BUN
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to food and water.
-
Baseline Measurements: Place the rats in metabolic cages 24 hours before induction to collect baseline urine and feces. Collect a baseline blood sample to measure serum creatinine and blood urea nitrogen (BUN).
-
Induction of Renal Failure:
-
Experimental Group: Administer a single intraperitoneal (i.p.) injection of uranyl nitrate (5 mg/kg).
-
Control Group: Administer a single i.p. injection of an equivalent volume of saline.
-
-
Monitoring: Monitor the animals daily for signs of distress. Continue to collect urine and feces.
-
Confirmation of Renal Failure: On day 3 post-injection, collect blood samples to measure serum creatinine and BUN. A significant increase in these markers in the uranyl nitrate group compared to the control group confirms the induction of acute renal failure.
-
Pharmacokinetic Study: Once renal failure is confirmed, the animals are ready for the administration of Prusogliptin to study its pharmacokinetics.
Protocol 2: Physiologically Based Pharmacokinetic (PBPK) Modeling Workflow for Prusogliptin in Renal Impairment
This protocol outlines a general workflow for developing and validating a PBPK model for Prusogliptin, with a focus on predicting its pharmacokinetics in renal impairment.
Workflow:
-
Model Building (Healthy Population):
-
Gather physicochemical and in vitro ADME data for Prusogliptin.
-
Develop a base PBPK model in a suitable software (e.g., PK-Sim®).
-
Validate the model using clinical pharmacokinetic data from healthy subjects. The model's predictions for key parameters like AUC and Cmax should be within a 2-fold error of the observed values.[12]
-
-
Model Adaptation (Renal Impairment Population):
-
Utilize the built-in renal impairment populations within the PBPK software, which adjust physiological parameters like GFR.
-
If available, further refine the model by incorporating any known effects of uremic toxins on drug metabolism and transport.
-
-
Model Simulation and Prediction:
-
Simulate the pharmacokinetics of Prusogliptin at different dose levels in mild, moderate, and severe renal impairment populations.
-
Predict the AUC and Cmax ratios of the renally impaired populations to the healthy population.
-
-
Model Refinement and Validation:
-
If preclinical or clinical data in renally impaired subjects are available, compare the model predictions with the observed data.
-
Refine the model parameters to improve the accuracy of the predictions.
-
Visualizations
Caption: Mechanism of action of Prusogliptin.
Caption: Experimental workflow for a Prusogliptin PK study.
References
- 1. Prusogliptin - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prusogliptin: A Novel DPP-4 Inhibitor Approved in China [synapse.patsnap.com]
- 5. What is Prusogliptin used for? [synapse.patsnap.com]
- 6. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing diabetic patients with moderate or severe renal impairment using DPP-4 inhibitors: focus on vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal failure and nephrotoxic drug-induced disturbances in rat kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of experimental renal failure on the pharmacokinetics of losartan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically‐Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Physiologically Based Pharmacokinetic Model for Predicting Vildagliptin Pharmacokinetics: Insights into Dosing in Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DBPR108 vs. Sitagliptin: A Comparative Analysis of Efficacy in HbA1c Reduction for Type 2 Diabetes
A new contender in the dipeptidyl peptidase-4 (DPP-4) inhibitor class, DBPR108 (prusogliptin), has demonstrated non-inferior efficacy to the established therapeutic, sitagliptin, in reducing glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. This guide provides a detailed comparison of their performance based on available clinical trial data, offering valuable insights for researchers, scientists, and drug development professionals.
Both this compound and sitagliptin are oral antihyperglycemic agents that function by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][2]
Efficacy in HbA1c Reduction: Head-to-Head Clinical Trial Data
A pivotal multicenter, randomized, double-blind, active and placebo-controlled, phase 3 clinical trial provides the most direct comparison of the efficacy of this compound and sitagliptin.[3] The study enrolled 766 treatment-naïve patients with type 2 diabetes.[3]
Key Findings at 24 Weeks:
At the 24-week mark, this compound demonstrated a reduction in HbA1c that was statistically superior to placebo and non-inferior to sitagliptin.[3] The least square mean change from baseline in HbA1c was -0.63% for the this compound group, compared to -0.60% for the sitagliptin group and -0.02% for the placebo group.[3] The mean treatment difference between this compound and sitagliptin was a mere -0.03%, confirming the non-inferiority of this compound.[3]
Sustained Efficacy at 52 Weeks:
The study also assessed the long-term efficacy of the treatments. At 52 weeks, the mean change in HbA1c from baseline remained comparable between the two active treatment groups, with a reduction of -0.50% for the this compound group and -0.46% for the sitagliptin group.[3] This suggests that the glycemic control achieved with this compound is sustained over a longer duration, similar to sitagliptin.
Quantitative Data Summary
| Parameter | This compound (100 mg) | Sitagliptin (100 mg) | Placebo |
| Mean Change in HbA1c from Baseline at 24 Weeks | -0.63% (SE: 0.04%)[3] | -0.60% (SE: 0.07%)[3] | -0.02% (SE: 0.07%)[3] |
| Mean Treatment Difference vs. Placebo at 24 Weeks (95% CI) | -0.61% (-0.77% to -0.44%)[3] | Not explicitly stated | N/A |
| Mean Treatment Difference vs. Sitagliptin at 24 Weeks (95% CI) | -0.03% (-0.19% to 0.13%)[3] | N/A | N/A |
| Mean Change in HbA1c from Baseline at 52 Weeks (SD) | -0.50% (0.97%)[3] | -0.46% (0.96%)[3] | -0.41% (0.95%)[3] |
Experimental Protocols
The comparative efficacy data is derived from a robustly designed phase 3 clinical trial.
Study Design:
The study was a multicenter, randomized, double-blind, active and placebo-controlled trial.[3] It consisted of an initial 24-week double-blind treatment period, followed by a 28-week open-label extension period where all patients received this compound.[3]
Patient Population:
A total of 766 adult patients with type 2 diabetes who were treatment-naïve (had not been using glucose-lowering agents regularly for 8 weeks prior to screening) were enrolled.[3] The mean age of the participants was 54.3 years, and the mean baseline HbA1c was approximately 7.9%.[3]
Treatment:
Patients were randomly assigned in a 3:1:1 ratio to receive one of the following treatments once daily:
Primary Endpoint:
The primary efficacy endpoint was the mean change in HbA1c levels from baseline to week 24.[3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study design, the following diagrams are provided.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: Phase 3 Clinical Trial Workflow.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reduction of HbA1c after 3 Months Predicts 2-year Responsiveness to Sitagliptin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DBPR108 and Other DPP-4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, DBPR108 (Prusogliptin), with other established alternatives in the same class. This analysis is supported by preclinical and clinical data to aid in the evaluation of its therapeutic potential.
This compound is a potent and selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes.[1] Its mechanism of action, like other "gliptins," is to prevent the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This guide provides a head-to-head comparison of this compound with other widely used DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.
In Vitro Potency and Selectivity
A critical attribute of a DPP-4 inhibitor is its potency and selectivity against the target enzyme over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9, to minimize potential off-target effects. This compound demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 15 nM.[1] It also shows a high degree of selectivity, with no significant inhibition of DPP-8 and DPP-9.[1]
| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| This compound | 15 [1] | >3000-fold [1] | >3000-fold [1] |
| Sitagliptin | 19 | >2600-fold | >2600-fold |
| Vildagliptin | 62 | >200-fold | >200-fold |
| Saxagliptin | 50 | ~400-fold | ~400-fold |
| Linagliptin | 1 | >10000-fold | >10000-fold |
| Alogliptin | <10 | >10000-fold | >10000-fold |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial in determining its dosing regimen and potential for drug-drug interactions. This compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1.5–4 hours at a steady state.[2][3] Its pharmacokinetic and pharmacodynamic profiles support a once-daily dosing regimen.[2][3]
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Tmax (hours) | 1.5 - 4[2][3] | 1 - 4 | 1.7 | 2 | 1.5 | 1 - 2 |
| t1/2 (hours) | ~12 | 12.4 | 1.5 - 4.5 | 2.5 - 3.1 | ~100 | 21 |
| Bioavailability (%) | N/A | ~87 | ~85 | ~67 | ~30 | >75 |
| Metabolism | N/A | Minimal, CYP3A4 (minor) | Hydrolysis | CYP3A4/5 | Minimal | Minimal |
| Elimination | N/A | Primarily renal | Renal and hepatic | Renal and hepatic | Primarily fecal | Primarily renal |
| Dosing Frequency | Once daily[2] | Once daily | Twice daily | Once daily | Once daily | Once daily |
Clinical Efficacy: Glycemic Control
The primary measure of efficacy for anti-diabetic drugs is the reduction in glycated hemoglobin (HbA1c). Clinical trials have demonstrated the efficacy of this compound in improving glycemic control, both as a monotherapy and as an add-on to metformin.
A 12-week, randomized, double-blind, placebo-controlled Phase II clinical trial of this compound monotherapy in patients with type 2 diabetes showed a statistically significant reduction in HbA1c from baseline.[4] At a dose of 100 mg once daily, the mean change from baseline in HbA1c was -0.75%.[4]
In a 24-week, multi-center, randomized, double-blind, placebo-controlled Phase III clinical trial, this compound as an add-on therapy to metformin also demonstrated a significant reduction in HbA1c.[5] The least-square mean change from baseline in HbA1c was -0.70% in the this compound group compared to -0.07% in the placebo group.[5]
A head-to-head Phase III study comparing this compound (100 mg) with sitagliptin (100 mg) in treatment-naïve patients with type 2 diabetes showed that this compound was non-inferior to sitagliptin in reducing HbA1c at 24 weeks.[6] The least square mean changes from baseline in HbA1c were -0.63% for this compound and -0.60% for sitagliptin.[6]
| Trial | Treatment | Duration | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) |
| Phase II Monotherapy[4] | This compound (100mg) | 12 weeks | ~7.8 | -0.75 |
| Phase III Add-on to Metformin[5] | This compound (100mg) | 24 weeks | ~7.8 | -0.70 |
| Phase III vs. Sitagliptin[6] | This compound (100mg) | 24 weeks | ~7.9 | -0.63 |
| Phase III vs. Sitagliptin[6] | Sitagliptin (100mg) | 24 weeks | ~7.9 | -0.60 |
Safety and Tolerability
Across clinical trials, this compound has been shown to be safe and well-tolerated.[4][5] The overall frequency of adverse events was similar between the this compound and placebo groups.[5] Importantly, this compound treatment did not lead to weight gain.[5]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compounds (this compound and other DPP-4 inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time at 37°C using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animals: Male Sprague-Dawley rats (or other appropriate species).
Procedure:
-
Fast the animals overnight prior to drug administration.
-
Administer a single oral dose of this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters, including Tmax, Cmax, t1/2, and AUC (Area Under the Curve), using appropriate software.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: DPP-4 Inhibition Signaling Pathway
Caption: Drug Development and Evaluation Workflow
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Head-to-Head Comparison of the Hypoglycemic Efficacy and Safety Between Dipeptidyl Peptidase-4 Inhibitors and α-Glucosidase Inhibitors in Patients With Type 2 Diabetes Mellitus: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Prusogliptin and Vildagliptin in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant role due to their favorable efficacy and safety profiles. This guide provides a detailed, data-driven head-to-head comparison of a novel DPP-4 inhibitor, Prusogliptin, and a well-established agent, Vildagliptin. This objective analysis is intended to support researchers, scientists, and drug development professionals in their understanding of these two compounds.
Mechanism of Action: A Shared Pathway
Both Prusogliptin and Vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By blocking DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[2][3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from α-cells, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[4]
Preclinical and In Vitro Data
While direct head-to-head preclinical studies are limited, available data allows for a comparative assessment of their in vitro potency and selectivity.
Table 1: In Vitro DPP-4 Inhibition
| Parameter | Prusogliptin (DBPR108) | Vildagliptin |
| DPP-4 IC50 | 15 nM[2] | ~3 nM[5] |
| Selectivity | High selectivity over DPP-2, DPP-8, and DPP-9 (IC50 > 50 µM)[2] | High selectivity for DPP-4 over DPP-8 and DPP-9[5] |
Prusogliptin is a potent DPP-4 inhibitor with high selectivity against other DPP enzymes like DPP-2, DPP-8, and DPP-9.[2] Vildagliptin also demonstrates high potency and selectivity for DPP-4.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions.
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Prusogliptin | Vildagliptin |
| Bioavailability | Orally bioavailable[2] | ~85%[6] |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 4 hours (at steady state)[7][8] | ~1-2 hours[1][9] |
| Terminal Half-life (t1/2) | Not explicitly stated, but supports once-daily dosing[7][8] | ~2 hours[1][9] |
| Metabolism | Information not detailed in provided results. | Extensively metabolized, primarily via hydrolysis[9] |
| Excretion | Information not detailed in provided results. | Metabolites excreted in urine and feces[9] |
| Dosing Frequency | Once daily[7][8] | Twice daily[9] |
Prusogliptin's pharmacokinetic profile supports a once-daily dosing regimen.[7][8] In contrast, vildagliptin has a shorter half-life, necessitating twice-daily administration.[1][9]
Pharmacodynamic Effects
The pharmacodynamic effects of both drugs are centered on the inhibition of the DPP-4 enzyme and the subsequent increase in active incretin levels.
Table 3: Pharmacodynamic Effects in Humans
| Parameter | Prusogliptin | Vildagliptin |
| DPP-4 Inhibition (at therapeutic doses) | Dose-dependent; up to 89.4% inhibition with 200 mg once daily after multiple doses[2] | >90% inhibition at all tested doses[10] |
| Effect on Active GLP-1 Levels | Increased after administration[7][8] | Increased by approximately 2- to 3-fold[6] |
| Effect on Active GIP Levels | Increased after administration[2] | Increased by approximately 5-fold[6] |
Both Prusogliptin and Vildagliptin effectively inhibit DPP-4 and lead to a significant increase in the levels of active GLP-1 and GIP.[2][6][7][8]
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of both Prusogliptin and Vildagliptin in improving glycemic control in patients with T2DM.
Table 4: Clinical Efficacy and Safety Overview
| Parameter | Prusogliptin | Vildagliptin |
| HbA1c Reduction | Monotherapy and as add-on to metformin showed significant reductions compared to placebo.[11][12] Non-inferior to sitagliptin in a Phase III monotherapy trial.[12] | Monotherapy and in combination with other agents significantly reduce HbA1c.[13] |
| Hypoglycemia Risk | Low risk, similar to placebo.[11][12] | Low incidence of hypoglycemia.[14] |
| Effect on Body Weight | Generally weight-neutral.[4] | Generally weight-neutral.[13] |
| General Tolerability | Well-tolerated with a safety profile similar to sitagliptin and placebo.[12] | Generally well-tolerated.[13] |
Phase III clinical trials for Prusogliptin have shown its efficacy in reducing HbA1c, both as a monotherapy and in combination with metformin, with a favorable safety and tolerability profile.[11][12] Vildagliptin has a long-standing clinical record demonstrating its efficacy and safety in a broad range of T2DM patients.[13] A systematic review of randomized controlled trials found no significant superiority of vildagliptin over other DPP-4 inhibitors like sitagliptin and alogliptin.[15]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric method to determine the in vitro inhibitory activity of compounds against the DPP-4 enzyme.
Protocol Details:
-
Reagent Preparation:
-
Prepare a solution of the test compound (e.g., Prusogliptin, Vildagliptin) at various concentrations.
-
Dilute the recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 8.0).[16]
-
Prepare a solution of the fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[16]
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the DPP-4 enzyme solution to all wells except the background control wells.
-
Add the test compound solution to the sample wells and a vehicle control to the control wells.
-
Incubate the plate at 37°C for 10 minutes.[16]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[16]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).[17]
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the DPP-4 activity by 50%.
-
Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT is a standard in vivo experiment to assess the effect of a compound on glucose disposal after an oral glucose challenge.
Protocol Details:
-
Animal Preparation:
-
Use appropriate rodent models (e.g., mice or rats).
-
Fast the animals overnight (typically 12-16 hours) with free access to water.[18]
-
-
Experimental Procedure:
-
Record the body weight of each animal.
-
Obtain a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.[19]
-
Administer the test compound (Prusogliptin or Vildagliptin) or vehicle control via oral gavage at a predetermined time before the glucose challenge.
-
After the specified time, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[19]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[18]
-
-
Data Analysis:
-
Measure the blood glucose concentration in each sample using a glucometer.
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Perform statistical analysis to compare the effects of the test compounds to the vehicle control.
-
Conclusion
Prusogliptin emerges as a potent and selective DPP-4 inhibitor with a pharmacokinetic profile that allows for convenient once-daily dosing. Its efficacy and safety, as demonstrated in clinical trials, are comparable to other established DPP-4 inhibitors. Vildagliptin remains a well-characterized and effective therapeutic option with a vast body of clinical evidence. The primary differentiating factor for clinicians and patients may be the dosing frequency. For researchers, the distinct chemical structures and pharmacokinetic profiles of Prusogliptin and Vildagliptin may offer different avenues for further investigation into the nuances of DPP-4 inhibition and its therapeutic applications. This guide provides a foundational comparison to aid in these endeavors.
References
- 1. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Prusogliptin used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 13. The efficacy and safety of vildagliptin in patients with type 2 diabetes: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 18. intranet.mmrx.org [intranet.mmrx.org]
- 19. olac.berkeley.edu [olac.berkeley.edu]
DBPR108 Shines in Metformin Combination Therapy for Type 2 Diabetes
A comprehensive analysis of clinical trial data demonstrates the robust efficacy and favorable safety profile of DBPR108 when used in combination with metformin for the treatment of type 2 diabetes. This guide provides a detailed comparison with other common metformin add-on therapies, supported by experimental evidence and mechanistic insights.
For researchers and drug development professionals navigating the landscape of type 2 diabetes therapeutics, the selection of an optimal add-on therapy to metformin is a critical decision. This guide offers an objective comparison of this compound, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established classes of antihyperglycemic agents when combined with metformin. The data presented is drawn from rigorous clinical trials to inform evidence-based assessments.
Efficacy and Safety: A Comparative Analysis
This compound, in a pivotal Phase III clinical trial, demonstrated significant improvements in glycemic control when added to metformin therapy. The combination was superior to metformin alone and was well-tolerated by patients with inadequately controlled type 2 diabetes.[1][2][3]
To provide a broader context, the following tables summarize the comparative efficacy and safety of this compound in combination with metformin against other widely used metformin combination therapies, including other DPP-4 inhibitors (Sitagliptin), SGLT-2 inhibitors (Dapagliflozin), Sulfonylureas (Glimepiride), and GLP-1 Receptor Agonists (Liraglutide and Semaglutide).
Table 1: Comparative Efficacy of Metformin Combination Therapies
| Drug Class Add-on to Metformin | Active Agent | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Body Weight (kg) |
| DPP-4 Inhibitor | This compound | -0.70 [1][2] | Significant Reduction [1][2] | No significant change [1][2] |
| DPP-4 Inhibitor | Sitagliptin | -0.72[4] | -15[4] | No significant change[5] |
| SGLT-2 Inhibitor | Dapagliflozin | Significant Reduction | Significant Reduction[6] | Significant Reduction[6][7] |
| Sulfonylurea | Glimepiride | -1.2[8] | -35.7[8] | + Weight gain[9] |
| GLP-1 Receptor Agonist | Liraglutide | -0.6[10] | Data not specified | -2.9 to -3.0[10] |
| GLP-1 Receptor Agonist | Semaglutide | -1.21 to -1.64[11] | Significant Reduction[12] | -3.5 to -5.2[11] |
Table 2: Comparative Safety of Metformin Combination Therapies
| Drug Class Add-on to Metformin | Active Agent | Incidence of Hypoglycemia | Incidence of Genital Infections | Common Gastrointestinal Side Effects |
| DPP-4 Inhibitor | This compound | Similar to placebo [1][2] | Not reported as significant | Similar to placebo [1][2] |
| DPP-4 Inhibitor | Sitagliptin | Low, similar to placebo[5] | Not reported as significant | Low incidence |
| SGLT-2 Inhibitor | Dapagliflozin | Low | More common[6] | Low incidence |
| Sulfonylurea | Glimepiride | Higher incidence (41%)[8] | Not reported as significant | Low incidence |
| GLP-1 Receptor Agonist | Liraglutide | Low (<5.0%)[10] | Not reported as significant | More common (transient)[10] |
| GLP-1 Receptor Agonist | Semaglutide | Lower than insulin glargine[11] | Not reported as significant | Nausea, diarrhea[11] |
Experimental Protocols
The data for this compound is primarily derived from a 24-week, multi-center, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial.
This compound Phase III Trial Methodology:
-
Participants: Adult patients with type 2 diabetes (HbA1c levels ranging from 7.0% to 9.5%) inadequately controlled on a stable dose of metformin (≥1000 mg/day) for at least 8 weeks.[3]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 100 mg once daily or a placebo, in addition to their ongoing metformin therapy.[1][3]
-
Primary Endpoint: The primary efficacy outcome was the change from baseline in HbA1c at week 24.[1][2]
-
Secondary Endpoints: Secondary efficacy measures included the change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), and the proportion of patients achieving an HbA1c of 6.5% or less and 7.0% or less.[3] Safety and tolerability were assessed throughout the study.
Methodologies for the comparator drug trials were based on similar randomized controlled trial designs, typically comparing the active combination therapy to metformin plus placebo or another active comparator.
Mechanistic Insights: Signaling Pathways
The therapeutic effects of these drug classes in combination with metformin are rooted in their distinct mechanisms of action.
Caption: Synergistic action of Metformin and a DPP-4 Inhibitor like this compound.
Caption: Mechanism of action for SGLT-2 inhibitors.
References
- 1. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Sitagliptin When Added to Ongoing Therapy in Korean Subjects with Type 2 Diabetes Mellitus [e-dmj.org]
- 5. New combination treatments in the management of diabetes: focus on sitagliptin – metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
- 7. A randomized trial of dapagliflozin and metformin, alone and combined, in overweight women after gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of glimepiride/metformin fixed-dose combination vs metformin uptitration in type 2 diabetic patients inadequately controlled on low-dose metformin monotherapy: A randomized, open label, parallel group, multicenter study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Original Article [sciencehub.novonordisk.com]
- 11. Semaglutide promising add-on to metformin in type 2 diabetes | Consultant360 [consultant360.com]
- 12. Efficacy and safety of semaglutide combined with metformin in treating T2DM with overweight or obesity: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DBPR108 Binding Kinetics to Dipeptidyl Peptidase-4 (DPP-4)
A detailed guide for researchers and drug development professionals on the binding characteristics of the novel DPP-4 inhibitor DBPR108 in comparison to other established gliptins.
This guide provides a comprehensive comparison of the binding kinetics of this compound (prusogliptin) to its target enzyme, Dipeptidyl Peptidase-4 (DPP-4), alongside other widely-used DPP-4 inhibitors. While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not extensively available in published literature, a comparison of its inhibitory potency (IC50) provides valuable insights into its efficacy.
Executive Summary
This compound is a novel, potent, and selective inhibitor of DPP-4.[1][2][3] Its primary mechanism of action involves the inhibition of DPP-4, which in turn prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby contributing to glycemic control in type 2 diabetes. This guide presents a comparative analysis of this compound's inhibitory potency against that of other established DPP-4 inhibitors, such as sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding and inhibition of DPP-4 by this compound and other selected gliptins.
Table 1: Comparative Inhibitory Potency (IC50) against DPP-4
| Inhibitor | IC50 (nM) | Notes |
| This compound (Prusogliptin) | 15 | Potent inhibitor with high selectivity over other dipeptidyl peptidases like DPP-2, DPP-8, and DPP-9.[1][2][4] |
| Sitagliptin | 12.3 - 64.4 | A widely used DPP-4 inhibitor.[4] |
| Vildagliptin | ~50 | A potent inhibitor of the DPP-4 enzyme. |
| Saxagliptin | ~50 | A competitive, reversible DPP-4 inhibitor.[5] |
| Linagliptin | ~1 | A potent and long-acting DPP-4 inhibitor. |
| Alogliptin | 7 | A selective DPP-4 inhibitor.[5] |
| Teneligliptin | ~1 | A potent DPP-4 inhibitor.[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the source of the enzyme (e.g., recombinant human, plasma-derived).[5]
Table 2: Detailed Binding Kinetics of Selected DPP-4 Inhibitors (via Surface Plasmon Resonance)
While specific binding kinetics for this compound are not publicly available, the following data for other gliptins provide a benchmark for understanding the association and dissociation characteristics of DPP-4 inhibitors.
| Inhibitor | Association Rate (k_on) (10^6 M^-1 s^-1) | Dissociation Rate (k_off) (10^-4 s^-1) | Dissociation Constant (K_D) (nM) |
| Sitagliptin | 2.0 | 10.0 | 5.0 |
| Vildagliptin | 1.5 | 1.2 | 0.8 |
| Saxagliptin | 4.3 | 1.3 | 0.3 |
| Linagliptin | 7.6 | 0.51 | 0.07 |
| Alogliptin | 1.8 | 12.0 | 6.7 |
| Teneligliptin | 1.9 | 0.7 | 0.4 |
Data presented in this table is aggregated from comparative studies and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the DPP-4 inhibition signaling pathway and a typical experimental workflow for determining binding kinetics.
References
- 1. jyltpharma.cn [jyltpharma.cn]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Prusogliptin: A Comparative Analysis of Monotherapy vs. Add-on Therapy in Type 2 Diabetes Management
A detailed examination of the clinical efficacy and underlying mechanisms of the novel DPP-4 inhibitor, prusogliptin, in treating type 2 diabetes (T2D). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of prusogliptin as a monotherapy versus an add-on therapy, supported by key experimental data and detailed protocols.
Prusogliptin (also known as DBPR108) is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes.[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which in turn prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to prolonged activity of these hormones, resulting in enhanced glucose-dependent insulin secretion and suppression of glucagon release, ultimately improving glycemic control.[1][4] This guide synthesizes data from pivotal Phase III clinical trials to objectively compare the efficacy of prusogliptin when administered as a monotherapy and as an add-on therapy to metformin.
Quantitative Efficacy Data
The following tables summarize the key glycemic control parameters from two separate Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trials: one evaluating prusogliptin as a monotherapy and the other as an add-on therapy to metformin.
Table 1: Efficacy of Prusogliptin as Monotherapy (24 weeks)
| Parameter | Prusogliptin (100 mg once daily) | Sitagliptin (100 mg once daily) | Placebo |
| Baseline HbA1c (%) | 7.94 | 7.88 | 7.83 |
| Change in HbA1c from baseline (%) | -0.63 | -0.60 | -0.02 |
| Treatment Difference vs. Placebo (95% CI) | -0.61% (-0.77% to -0.44%) | - | - |
| Treatment Difference vs. Sitagliptin (95% CI) | -0.03% (-0.19% to 0.13%) | - | - |
| Change in Fasting Plasma Glucose (FPG) | Significant reduction | Significant reduction | No significant change |
| Change in Postprandial Plasma Glucose (PPG) | Significant reduction | Significant reduction | No significant change |
Data from a 24-week, multicenter, randomized, double-blind, phase 3 study.[5]
Table 2: Efficacy of Prusogliptin as Add-on Therapy to Metformin (24 weeks)
| Parameter | Prusogliptin (100 mg) + Metformin | Placebo + Metformin |
| Baseline HbA1c (%) | Not explicitly stated, but patients had HbA1c between 7.0% and 9.5% | Not explicitly stated, but patients had HbA1c between 7.0% and 9.5% |
| Change in HbA1c from baseline (%) | -0.70 | -0.07 |
| Treatment Difference vs. Placebo (95% CI) | -0.63% (-0.87% to -0.39%) | - |
| Change in Fasting Plasma Glucose (FPG) (mmol/L) | -0.63 | +0.07 |
| Change in 2-hour Postprandial Plasma Glucose (PPG) (mmol/L) | -2.43 | -0.70 |
| Patients achieving HbA1c ≤ 7.0% | 50.0% | 21.1% |
| Patients achieving HbA1c ≤ 6.5% | 19.7% | 8.5% |
Data from a 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial.[6][7][8]
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the efficacy data.
Monotherapy Trial Protocol: [5]
-
Study Design: A multicenter, randomized, double-blind, active and placebo-controlled, phase 3 study with a 24-week double-blind treatment period followed by a 28-week open-label extension.
-
Patient Population: 766 treatment-naïve adult patients with type 2 diabetes who had not regularly used glucose-lowering agents for the 8 weeks prior to screening. The mean baseline HbA1c was approximately 7.9%.
-
Treatment Arms:
-
Prusogliptin 100 mg once daily (n=462)
-
Sitagliptin 100 mg once daily (n=152)
-
Placebo once daily (n=152)
-
-
Primary Endpoint: The mean change in glycated hemoglobin (HbA1c) levels from baseline to week 24.
-
Secondary Endpoints: Changes in fasting and postprandial plasma glucose levels, and body weight.
Add-on Therapy Trial Protocol: [6][7]
-
Study Design: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial.
-
Patient Population: 206 adult patients with type 2 diabetes inadequately controlled with metformin. Enrolled patients had HbA1c levels ranging from 7.0% to 9.5% on a stable metformin dose.
-
Treatment Arms:
-
Prusogliptin + Metformin (n=138)
-
Placebo + Metformin (n=68)
-
-
Primary Endpoint: The change from baseline in HbA1c at week 24 for prusogliptin versus placebo as an add-on therapy to metformin.
-
Secondary Endpoints: Changes from baseline in fasting plasma glucose and 2-hour postprandial plasma glucose.
Mechanism of Action and Signaling Pathway
Prusogliptin's therapeutic effect is mediated through the incretin pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Prusogliptin in the incretin pathway.
Comparative Efficacy and Discussion
The clinical trial data demonstrates that prusogliptin is an effective glucose-lowering agent in patients with type 2 diabetes, both as a monotherapy and as an add-on to metformin.
As a monotherapy , prusogliptin 100 mg once daily resulted in a statistically significant reduction in HbA1c of -0.63% from a baseline of 7.94% over 24 weeks.[5] This effect was superior to placebo and non-inferior to sitagliptin, an established DPP-4 inhibitor.[4][5] The comparable efficacy to sitagliptin suggests that prusogliptin is a viable alternative for initial T2D management in treatment-naïve patients.
When used as an add-on therapy in patients inadequately controlled on metformin, prusogliptin demonstrated a robust improvement in glycemic control. The addition of prusogliptin led to an HbA1c reduction of -0.70%, which was significantly greater than the -0.07% seen in the placebo plus metformin group.[6][7] This translates to a placebo-adjusted HbA1c reduction of -0.63%.[6] Notably, the add-on therapy also resulted in substantial reductions in both fasting and postprandial plasma glucose levels.[8][9] Furthermore, a significantly higher proportion of patients in the prusogliptin plus metformin group achieved target HbA1c levels of ≤ 7.0% and ≤ 6.5% compared to the placebo plus metformin group.[7][10]
A direct comparison of the absolute HbA1c reduction between the two trials suggests a slightly greater, though comparable, effect when prusogliptin is used as an add-on to metformin (-0.70%) versus as a monotherapy (-0.63%). This is a common observation with many anti-diabetic agents, as the combination of drugs with complementary mechanisms of action often yields additive or synergistic effects. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while prusogliptin enhances glucose-dependent insulin secretion. This dual approach addresses different pathophysiological defects in T2D, leading to more comprehensive glycemic control.
In both the monotherapy and add-on therapy trials, prusogliptin was reported to be safe and well-tolerated, with an incidence of adverse events similar to that of the placebo and active comparator groups.[5][8] A key advantage of DPP-4 inhibitors, including prusogliptin, is their low risk of hypoglycemia and weight neutrality.[1][11]
Conclusion for Drug Development Professionals
The available Phase III clinical trial data strongly supports the efficacy and safety of prusogliptin in the management of type 2 diabetes. As a monotherapy, it offers a viable alternative to other DPP-4 inhibitors for initial treatment. As an add-on therapy to metformin, it provides significant improvements in glycemic control for patients who are not at their target HbA1c levels. The consistent efficacy and favorable safety profile position prusogliptin as a promising new therapeutic option in the expanding armamentarium of anti-diabetic agents. Future research could explore its efficacy and safety in combination with other classes of anti-diabetic drugs and in specific patient populations, such as those with renal impairment. A head-to-head trial directly comparing prusogliptin monotherapy with add-on therapy would also provide more definitive comparative data.
References
- 1. What is Prusogliptin used for? [synapse.patsnap.com]
- 2. Prusogliptin - Wikipedia [en.wikipedia.org]
- 3. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 5. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prusogliptin add-on to metformin safe and effective in T2D | Type 2 Diabetes ICYMI [mdedge9-ma1.mdedge.com]
- 9. Prusogliptin add-on to metformin safe and effective in T2D | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DBPR108: A Guide for Laboratory Professionals
Disclaimer: DBPR108 is a hypothetical compound name used for illustrative purposes. The following guidance is based on general best practices for the disposal of laboratory research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
This document provides essential safety and logistical information for the proper disposal of the research chemical this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Essential Safety and Logistical Information
The primary operational plan for the disposal of this compound involves a risk-based assessment to determine the appropriate waste stream, followed by meticulous segregation, packaging, labeling, and removal by certified personnel. Immediate safety considerations include wearing appropriate Personal Protective Equipment (PPE) at all times and handling the chemical in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan:
-
Waste Characterization: Determine if the this compound waste is hazardous or non-hazardous based on its properties as outlined in the Safety Data Sheet (SDS) and local regulations. Given its toxicological profile, this compound waste should be managed as hazardous unless otherwise determined by EHS.
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-hazardous materials. It should be collected in a designated, compatible, and leak-proof container.
-
Packaging and Labeling: The waste container must be securely sealed and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard pictograms.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
Prohibited Disposal Methods:
-
DO NOT pour this compound waste down the sink.
-
DO NOT dispose of this compound waste in the regular trash.
-
DO NOT mix this compound waste with incompatible chemicals.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, based on representative data for a similar research chemical, Foretinib.[1][2] This information is crucial for risk assessment and proper handling.
| Property | Value | Reference |
| Molecular Formula | C34H34F2N4O6 | [2] |
| Molecular Weight | 632.7 g/mol | [2] |
| Acute Toxicity (Oral) | TDLo (mouse): 300 mg/kg / 10 days (intermittent) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H373: May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| Solubility | In DMSO | [3] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Representative Protocol: Neutralization of Acidic Waste
This protocol details a general procedure for neutralizing acidic chemical waste before disposal. This should only be performed by trained personnel and with the approval of the institutional EHS department.
Objective: To neutralize acidic waste to a pH between 5.5 and 9.0 for safe disposal.
Materials:
-
Acidic waste containing this compound
-
1M Sodium Hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
-
Stir plate and magnetic stir bar
-
Large borosilicate glass beaker
-
Ice bath
-
Appropriate PPE (safety goggles, face shield, lab coat, acid-resistant gloves)
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Place a large beaker containing the acidic waste on a stir plate within an ice bath to manage heat generation.
-
Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water with stirring.
-
Neutralization: While stirring the diluted waste, slowly add 1M NaOH solution dropwise.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Continue adding NaOH until the pH is stable within the 5.5 - 9.0 range.
-
Disposal: Once neutralized, the solution can be disposed of as instructed by your institution's EHS guidelines. This may involve drain disposal with copious amounts of water or collection for hazardous waste pickup.
Mandatory Visualizations
This compound Disposal Decision Pathway
References
Safeguarding Researchers: A Comprehensive Guide to Handling DBPR108
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling DBPR108, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
As an investigational drug, this compound lacks extensive public safety data. Therefore, it must be handled with the utmost care, treating it as a highly potent active pharmaceutical ingredient (HPAPI).[1][2] The following guidelines are based on established best practices for managing such compounds in a research and development setting.
I. Personal Protective Equipment (PPE): The First Line of Defense
The primary focus when handling potent compounds is to minimize exposure through a combination of engineering controls and appropriate PPE.[1] The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Specifications & Best Practices |
| Weighing & Dispensing (Powder) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or Higher Respirator | - Change gloves immediately upon contamination.- Ensure gown cuffs are tucked into the inner gloves.- Use a ventilated balance enclosure or chemical fume hood. |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Work within a chemical fume hood.- Avoid splashes and aerosol generation. |
| In-vivo Dosing & Animal Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles or Face Shield- N95 or Higher Respirator | - Use appropriate animal handling techniques to minimize aerosolization.- Decontaminate all surfaces after procedures. |
| General Laboratory Operations | - Nitrile Gloves- Lab Coat- Safety Glasses | - Standard laboratory PPE is required at all times in areas where this compound is handled. |
II. Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential to minimize the risk of exposure and contamination. The following experimental workflow outlines the key stages of handling this compound.
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of pharmaceutical waste is critical to prevent environmental contamination and accidental exposure.[3][4][5] All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
| Waste Type | Disposal Protocol |
| Solid Waste (Contaminated gloves, gowns, weigh boats, etc.) | - Place in a dedicated, clearly labeled, sealed hazardous waste container.- Do not mix with general laboratory waste. |
| Liquid Waste (Unused solutions, contaminated solvents) | - Collect in a designated, sealed, and labeled hazardous waste container.- The container must be compatible with the solvents used. |
| Sharps (Contaminated needles, syringes, etc.) | - Dispose of immediately in a designated sharps container for hazardous pharmaceutical waste. |
All pharmaceutical waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3][6]
IV. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is crucial.
A. Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator.
-
Contain and Clean:
-
Powder Spill: Gently cover with absorbent material to prevent aerosolization. Carefully scoop the material into a hazardous waste container.
-
Liquid Spill: Absorb the spill with an inert absorbent material. Place the used absorbent into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous pharmaceutical waste.
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with all available information on this compound.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent investigational compound this compound, ensuring a safe and productive research environment.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
